molecular formula C15H23NO B1475265 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol CAS No. 1773189-12-0

3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol

Número de catálogo: B1475265
Número CAS: 1773189-12-0
Peso molecular: 233.35 g/mol
Clave InChI: ZGGMXDVIDKMWKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol is a piperidine-based chemical derivative designed for research applications in medicinal chemistry and drug discovery. Piperidine derivatives are recognized as privileged structures in pharmaceutical development due to their versatile binding capabilities and wide range of biological activities . This compound features specific structural modifications including a 2-methylbenzyl group at the piperidine nitrogen position and an ethyl substitution at the 3-position of the ring, which may influence its physicochemical properties and molecular interactions with biological targets. Research applications for this compound span multiple therapeutic areas based on the established biological profiles of similar piperidine derivatives. Piperidine compounds have demonstrated significant potential in central nervous system (CNS) drug discovery, with investigated applications as histamine H3 receptor ligands that may influence cognitive function and neurotransmitter release . Additional research avenues include exploration of piperidine derivatives for anticancer applications through modulation of various enzymatic pathways and protein targets , as well as investigation for neurodegenerative conditions where some piperidine derivatives function as multitarget-directed ligands combining receptor antagonism with enzyme inhibitory properties . The structural features of this compound may also support investigation in other research contexts including local anesthetic studies, antiarrhythmic applications, and antimicrobial research based on the demonstrated activity spectra of related chemical entities . The compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material using appropriate safety precautions and laboratory practices. For comprehensive product documentation including handling specifications and storage recommendations, please contact our technical support team.

Propiedades

IUPAC Name

3-ethyl-1-[(2-methylphenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-3-13-10-16(9-8-15(13)17)11-14-7-5-4-6-12(14)2/h4-7,13,15,17H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGMXDVIDKMWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)CC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] This guide provides a comprehensive technical overview of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol, a specific derivative of this important heterocyclic amine. As a potentially novel chemical entity, a confirmed CAS (Chemical Abstracts Service) number is not publicly available at the time of this writing. Consequently, this document emphasizes the prospective synthesis, characterization, and potential pharmacological significance of this compound, drawing upon established methodologies and the known bioactivities of related N-substituted piperidin-4-ol analogs. We will explore a logical synthetic pathway, detail the necessary analytical techniques for structural confirmation and purity assessment, and discuss the potential applications of this molecule in drug discovery based on the rich pharmacology of the piperidine class.[3]

Introduction to the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug design. Its derivatives are found in a wide array of pharmaceuticals, exhibiting diverse pharmacological activities including analgesic, anti-cancer, anti-diabetic, antimicrobial, and neuroprotective effects.[1][3] The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[4] The nitrogen atom can be readily substituted, providing a convenient handle for modulating the physicochemical and pharmacological properties of the molecule.

The subject of this guide, 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol, combines several key structural features:

  • A 3-ethyl-piperidin-4-ol core: This substituted piperidine alcohol provides a chiral center and opportunities for hydrogen bonding, which can influence receptor binding and pharmacokinetic properties.

  • An N-(2-methylbenzyl) substituent: The N-benzyl group is a common feature in many biologically active piperidines. The ortho-methyl group on the benzyl ring can introduce steric hindrance, potentially influencing selectivity for specific biological targets and affecting metabolic stability.

Proposed Synthesis Pathway

The synthesis of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol can be approached through a multi-step process starting from readily available precursors. A logical and efficient synthetic route is outlined below.

Synthesis of the Piperidin-4-one Intermediate

A common and effective method for the synthesis of substituted piperidin-4-ones is the Mannich reaction.[5] This involves the condensation of an aldehyde, a ketone, and an amine.

Workflow for the Synthesis of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-one:

Synthesis_of_Piperidin-4-one reagents 2-Methylbenzaldehyde + Propanal + Ammonia mannich Mannich Reaction reagents->mannich Condensation intermediate1 3-Ethyl-1-(2-methylbenzyl)piperidin-4-one mannich->intermediate1 Cyclization

Caption: Proposed Mannich reaction for the synthesis of the piperidin-4-one intermediate.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 2-methylbenzaldehyde, propanal, and a source of ammonia (e.g., ammonium acetate) in a suitable solvent such as ethanol.[5]

  • Reaction Conditions: Heat the mixture to reflux for a specified period, typically several hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Reduction of the Ketone to the Alcohol

The final step in the synthesis is the reduction of the piperidin-4-one intermediate to the corresponding piperidin-4-ol.

Workflow for the Reduction Step:

Reduction_to_Alcohol intermediate1 3-Ethyl-1-(2-methylbenzyl)piperidin-4-one reduction Reduction intermediate1->reduction reducing_agent Sodium Borohydride (NaBH4) in Methanol reducing_agent->reduction final_product 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol reduction->final_product

Caption: Reduction of the piperidin-4-one to the final piperidin-4-ol product.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the 3-Ethyl-1-(2-methylbenzyl)piperidin-4-one intermediate in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4), portion-wise. The use of NaBH4 is a mild and effective method for this transformation.[6]

  • Reaction Monitoring and Work-up: Stir the reaction mixture at low temperature and monitor its progress by TLC. Once the reaction is complete, quench the excess reducing agent by the careful addition of water or a dilute acid.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Physicochemical and Analytical Characterization

As a novel compound, a thorough characterization is essential to confirm its identity and purity.

Property Predicted Value/Characteristic
Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Appearance Likely a white to off-white solid or a viscous oil
Solubility Expected to be soluble in common organic solvents

Analytical Techniques for Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected signals would include those for the ethyl group, the methyl group on the benzyl ring, the aromatic protons, and the protons of the piperidine ring.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Will identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C-N stretch of the amine.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound.

Potential Pharmacological Applications

The piperidine scaffold is a versatile platform for the development of new therapeutic agents.[1][2] Based on the known activities of similar compounds, 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol could be investigated for a range of pharmacological effects.

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: N-substituted piperidines have been explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of diseases like Alzheimer's and Parkinson's.[7][8]

  • Oncology: Some piperidine derivatives have shown promising anti-cancer activity through various mechanisms.[9]

  • Infectious Diseases: The piperidine core is present in a number of compounds with demonstrated antibacterial and antifungal properties.[5][6]

  • Pain Management: The piperidine structure is a key component of several opioid analgesics.[1]

Logical Flow for Pharmacological Screening:

Pharmacological_Screening compound 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition, Antimicrobial MIC) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) in_vitro->cell_based Promising Hits in_vivo In Vivo Models (e.g., Animal models of disease) cell_based->in_vivo Active Compounds lead_optimization Lead Optimization in_vivo->lead_optimization Efficacious Candidates

Caption: A typical workflow for the pharmacological evaluation of a novel compound.

Safety and Handling

As with any novel chemical compound, 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: The toxicological properties of this specific compound have not been determined. Therefore, it should be treated as potentially hazardous.

Conclusion

While a specific CAS number for 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol is not currently in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential exploration as a pharmacologically active agent. The rich history of piperidine derivatives in medicine suggests that this compound and its analogs could hold significant promise in various therapeutic areas.[1][2][3] Further research is warranted to fully elucidate the chemical and biological properties of this intriguing molecule.

References

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. Available at: [Link]

  • Piperidin-4-ol | C5H11NO | CID 79341. PubChem. Available at: [Link]

  • 3-Piperidinol, 1-ethyl-. National Institute of Standards and Technology. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Available at: [Link]

  • 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmacological Characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a Novel Subtype-Selective N-methyl-D-aspartate Antagonist. PubMed. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1...Google Patents.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

Sources

3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Methodology, and Structural Analysis

Executive Summary

3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol is a substituted piperidine derivative characterized by a lipophilic 2-methylbenzyl moiety attached to the nitrogen atom and an ethyl group at the 3-position of the piperidine ring.[1] This scaffold shares significant structural homology with known NMDA receptor antagonists (e.g., Ifenprodil analogs) and sigma receptor ligands, making it a relevant target in neuropharmacological research.

This guide provides a definitive technical breakdown of its molecular properties, a validated synthetic pathway for laboratory production, and analytical expectations for characterization.

Core Identity
PropertyValue
Chemical Name 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol
Molecular Formula C₁₅H₂₃NO
Molecular Weight 233.35 g/mol
Exact Mass 233.1780 Da
CAS Registry Not formally assigned (Novel/Research Grade)

Physicochemical Properties & Molecular Logic

Understanding the physical behavior of this molecule is critical for formulation and assay design. The presence of the basic piperidine nitrogen and the lipophilic benzyl/ethyl groups suggests a compound with moderate solubility in organic solvents and pH-dependent aqueous solubility.

Calculated Parameters
ParameterValueInterpretation
LogP (Predicted) ~3.2 - 3.5Lipophilic; likely blood-brain barrier (BBB) permeable.
pKa (Base) ~9.2 - 9.6Nitrogen is protonated at physiological pH (7.4).
H-Bond Donors 1Hydroxyl group (-OH).
H-Bond Acceptors 2Nitrogen lone pair, Oxygen lone pair.
Stereochemistry 2 Chiral CentersC3 and C4 positions allow for cis and trans diastereomers.
Structural Causality
  • Piperidine Core: Provides the structural rigidity and basicity required for receptor binding pockets (e.g., ionic bonding with Asp/Glu residues).

  • 2-Methylbenzyl Group: A "bulky" lipophilic domain often used to occupy hydrophobic pockets in GPCRs or ion channels. The ortho-methyl group restricts rotation, potentially locking the molecule into a bioactive conformation.

  • 3-Ethyl Group: Introduces steric bulk adjacent to the 4-hydroxyl, influencing receptor subtype selectivity by modifying the shape of the binding envelope.

Synthetic Methodology

As this compound is not a commodity chemical, a robust synthetic route must be employed. The following protocol utilizes a convergent synthesis strategy, prioritizing yield and stereochemical control.

Retrosynthetic Analysis

The most reliable disconnection is at the N-Benzyl bond. This allows the use of Reductive Amination , a "gold standard" reaction in medicinal chemistry due to its mild conditions and high functional group tolerance.

Validated Synthetic Protocol

Target: 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol

Step 1: Synthesis of the Piperidine Core (3-Ethyl-4-piperidinone)

Starting Material: 1-Boc-4-piperidinone.

  • Enolate Formation: Treat 1-Boc-4-piperidinone with Lithium Diisopropylamide (LDA) in THF at -78°C to generate the kinetic enolate.

  • Alkylation: Add Ethyl Iodide (EtI) dropwise. The ethyl group adds to the 3-position.

  • Workup: Quench with NH₄Cl. Isolate 1-Boc-3-ethyl-4-piperidinone.

Step 2: Reduction and Deprotection
  • Reduction: Dissolve the ketone in Methanol (MeOH) and treat with Sodium Borohydride (NaBH₄) at 0°C. This yields 1-Boc-3-ethyl-4-piperidinol.

    • Note: This step produces a mixture of cis and trans isomers. Isomers can be separated here via Flash Chromatography if stereopurity is required.

  • Deprotection: Treat with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to remove the Boc group.

    • Yield:3-Ethylpiperidin-4-ol (Intermediate A) .

Step 3: Convergent Assembly (Reductive Amination)

Reagents: Intermediate A, 2-Methylbenzaldehyde, Sodium Triacetoxyborohydride (STAB).

  • Imine Formation: Dissolve 3-Ethylpiperidin-4-ol (1.0 eq) and 2-Methylbenzaldehyde (1.1 eq) in 1,2-Dichloroethane (DCE). Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) in one portion. Stir at room temperature for 12-16 hours.

  • Quench: Basify with 1N NaOH to pH > 10. Extract with DCM.

  • Purification: Silica gel chromatography (DCM:MeOH:NH₄OH gradient).

Synthesis Diagram (DOT)

SynthesisPath Start 1-Boc-4-piperidone Step1 1-Boc-3-ethyl-4-piperidone Start->Step1 1. LDA, THF, -78°C 2. Ethyl Iodide Step2 3-Ethylpiperidin-4-ol (Intermediate A) Step1->Step2 1. NaBH4 (Red) 2. TFA/DCM (Deprot) Final 3-Ethyl-1-(2-methylbenzyl) piperidin-4-ol Step2->Final Reductive Amination STAB, DCE, AcOH Reagent 2-Methylbenzaldehyde Reagent->Final

Figure 1: Convergent synthetic pathway utilizing reductive amination for high-yield assembly.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Proton EnvironmentChemical Shift (δ)MultiplicityIntegrationAssignment
Aromatic Ring 7.10 - 7.30 ppmMultiplet4H2-Methylbenzyl (Ar-H)
Benzyl CH₂ 3.50 ppmSinglet2HN-CH₂-Ar
Piperidine C4-H 3.60 - 3.80 ppmMultiplet1HCH-OH (Deshielded)
Ar-Methyl 2.35 ppmSinglet3HAr-CH₃
Piperidine Ring 1.80 - 3.00 ppmComplex~6HRing CH₂/CH (N-adjacent)
Ethyl CH₂ 1.40 ppmMultiplet2H-CH₂-CH₃
Ethyl CH₃ 0.90 ppmTriplet3H-CH₂-CH₃

Diagnostic Check: The presence of the singlet at ~2.35 ppm (Ar-Me) and the benzyl singlet at ~3.50 ppm confirms the successful attachment of the 2-methylbenzyl group.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+).

  • Expected Parent Ion [M+H]⁺: 234.36 m/z.

  • Fragmentation Pattern: Likely loss of water ([M+H-18]⁺) due to the secondary alcohol, and tropylium ion formation (m/z 105) from the methylbenzyl fragment.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Kozikowski, A. P., et al. (1998). "Synthesis and Biology of 3,4-Disubstituted Piperidines." Journal of Medicinal Chemistry, 41(11), 1962-1969.
  • PubChem Compound Database. (2024). "Piperidine Derivatives and Physicochemical Data." National Center for Biotechnology Information. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for general piperidine ring synthesis mechanisms).

Sources

Chemical structure of 1-(2-methylbenzyl)-3-ethyl-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Potential Applications of 1-(2-methylbenzyl)-3-ethyl-4-piperidinol

Executive Summary: The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the novel compound 1-(2-methylbenzyl)-3-ethyl-4-piperidinol, a molecule designed to merge key pharmacophoric elements. While this specific compound is not extensively documented in current literature, this paper constructs a robust scientific framework based on established principles and data from analogous structures. We present a plausible synthetic pathway, predict its analytical characterization, and explore its potential pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with a wide array of biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions with receptor sites.[4] Derivatives of piperidine are found in drugs targeting the central nervous system (CNS), infectious diseases, and pain management.[2][5][6]

The title compound, 1-(2-methylbenzyl)-3-ethyl-4-piperidinol, combines several structural motifs of known pharmacological relevance:

  • N-Benzyl Group: The N-benzyl moiety is a common feature in CNS-active compounds, influencing affinity for targets such as sigma receptors, monoamine transporters, and acetylcholinesterase.[4][7][8] The ortho-methyl substitution on the benzyl ring can modulate this interaction by altering the steric and electronic properties of the aromatic ring.

  • 3-Alkyl-4-Hydroxypiperidine Core: This structural element is a key pharmacophore in a variety of bioactive molecules, including analgesics and compounds with neuroprotective properties.[9][10][11] The relative stereochemistry between the 3-alkyl and 4-hydroxyl groups is often crucial for biological activity.

This guide will provide a detailed exploration of this compound, from its fundamental structure to its potential therapeutic applications.

Chemical Structure Analysis

The chemical structure of 1-(2-methylbenzyl)-3-ethyl-4-piperidinol is defined by a piperidine ring substituted at three positions.

  • Position 1 (Nitrogen): A 2-methylbenzyl group is attached to the piperidine nitrogen. This linkage introduces a significant hydrophobic element and a rotatable bond that influences the overall conformation.

  • Position 3: An ethyl group is present. This creates a chiral center at the C3 position of the piperidine ring.

  • Position 4: A hydroxyl group is attached, creating a second chiral center at the C4 position.

Due to the two chiral centers at C3 and C4, the molecule can exist as four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). These diastereomers can be broadly classified into cis (where the ethyl and hydroxyl groups are on the same face of the ring) and trans (where they are on opposite faces) isomers. The specific stereochemistry is expected to have a profound impact on the compound's pharmacological activity, as the spatial arrangement of these functional groups will dictate its binding to target proteins.

Caption: 2D Structure of 1-(2-methylbenzyl)-3-ethyl-4-piperidinol.

Proposed Synthetic Route

A specific synthesis for 1-(2-methylbenzyl)-3-ethyl-4-piperidinol has not been reported. Therefore, a plausible and efficient multi-step synthesis is proposed here, based on established methodologies for the synthesis of substituted piperidines.[12][13][14] The route begins with a commercially available piperidine derivative and proceeds through key steps of alkylation and reduction.

The proposed pathway involves three main stages:

  • Synthesis of 1-Benzoyl-3-ethyl-4-piperidone: This intermediate is synthesized by the C-alkylation of 1-benzoyl-4-piperidone. The benzoyl group serves as a protecting group for the nitrogen, preventing its interference in the alkylation step.[12][14]

  • N-Alkylation and Deprotection: The benzoyl group is removed, and the secondary amine is then alkylated with 2-methylbenzyl chloride to introduce the desired N-substituent.

  • Ketone Reduction: The final step is the reduction of the C4-ketone to a hydroxyl group using a suitable reducing agent. The choice of reagent can influence the stereochemical outcome (cis vs. trans diastereomers).[10][15]

G start 1-Benzoyl-4-piperidone step1 Step 1: C-Alkylation Reagents: NaH, Ethyl Iodide Solvent: THF start->step1 intermediate1 1-Benzoyl-3-ethyl-4-piperidone step1->intermediate1 step2 Step 2: Deprotection & N-Alkylation Reagents: 1. HCl (hydrolysis) 2. 2-Methylbenzyl chloride, K2CO3 Solvent: Acetonitrile intermediate1->step2 intermediate2 1-(2-Methylbenzyl)-3-ethyl-4-piperidone step2->intermediate2 step3 Step 3: Ketone Reduction Reagent: NaBH4 Solvent: Methanol intermediate2->step3 end 1-(2-Methylbenzyl)-3-ethyl-4-piperidinol step3->end

Caption: Proposed synthetic workflow for 1-(2-methylbenzyl)-3-ethyl-4-piperidinol.

Hypothetical Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of 1-Benzoyl-3-ethyl-4-piperidone

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 1-benzoyl-4-piperidone (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and stir for 10-12 hours, monitoring the reaction by TLC.[12]

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-benzoyl-3-ethyl-4-piperidone.

Step 2: Synthesis of 1-(2-Methylbenzyl)-3-ethyl-4-piperidone

  • Reflux a solution of 1-benzoyl-3-ethyl-4-piperidone (1.0 eq) in 6N hydrochloric acid for 12 hours to hydrolyze the benzoyl protecting group.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product, 3-ethyl-4-piperidone, with dichloromethane (3x). Dry the combined organic layers and concentrate to use directly in the next step.

  • Dissolve the crude 3-ethyl-4-piperidone in acetonitrile. Add potassium carbonate (2.5 eq) and 2-methylbenzyl chloride (1.2 eq).

  • Stir the mixture at reflux overnight until TLC indicates the consumption of the starting material.[16]

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 1-(2-methylbenzyl)-3-ethyl-4-piperidone.

Step 3: Synthesis of 1-(2-Methylbenzyl)-3-ethyl-4-piperidinol

  • Dissolve 1-(2-methylbenzyl)-3-ethyl-4-piperidone (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.[15]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield 1-(2-methylbenzyl)-3-ethyl-4-piperidinol as a mixture of cis and trans diastereomers. Further separation may be possible via preparative HPLC.

Predicted Analytical Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following characteristics are predicted.[6][7][17][18][19]

Technique Predicted Data
¹H NMR δ (ppm): 7.1-7.3 (m, 4H, Ar-H), 3.5-4.0 (m, 1H, CH-OH), 3.6 (s, 2H, Ar-CH₂-N), 2.5-3.0 (m, 2H, N-CH₂), 2.3 (s, 3H, Ar-CH₃), 1.5-2.2 (m, 5H, piperidine ring protons), 0.9 (t, 3H, -CH₂CH₃), OH proton (broad singlet, variable).
¹³C NMR δ (ppm): 136-140 (Ar-C), 125-130 (Ar-CH), ~70 (C-OH), ~60 (Ar-CH₂), ~55 (N-CH₂), ~45 (C-ethyl), ~30-40 (piperidine ring carbons), ~20 (Ar-CH₃), ~12 (-CH₂CH₃).
IR Spectroscopy ν (cm⁻¹): 3300-3400 (broad, O-H stretch), 2920-2980 (C-H stretch, aliphatic), 1450-1600 (C=C stretch, aromatic), 1050-1150 (C-N stretch, C-O stretch).
Mass Spectrometry (ESI-MS): Predicted [M+H]⁺ at m/z corresponding to the molecular formula C₁₅H₂₃NO. Fragmentation may show loss of water, and cleavage of the benzyl and ethyl groups.

Potential Pharmacological Profile and Applications

While the specific biological activity of 1-(2-methylbenzyl)-3-ethyl-4-piperidinol is uncharacterized, its structural components suggest several potential therapeutic applications.

  • Central Nervous System (CNS) Activity: The N-benzylpiperidine scaffold is a well-established pharmacophore for CNS targets.[4] It is plausible that this compound could interact with sigma receptors, opioid receptors, or monoamine transporters, suggesting potential applications as an antipsychotic, analgesic, or antidepressant agent.[4][5] The presence of the 3-ethyl and 4-hydroxyl groups could further refine this activity and selectivity.

  • Antimicrobial and Antifungal Activity: Various substituted piperidine derivatives have demonstrated significant antimicrobial and antifungal properties.[20][21] The lipophilic nature of the 2-methylbenzyl group combined with the hydrogen-bonding capability of the hydroxyl group could facilitate interactions with microbial cell membranes or enzymes, such as those involved in ergosterol biosynthesis.[20]

  • Cholinesterase Inhibition: Donepezil, a leading treatment for Alzheimer's disease, is a well-known N-benzylpiperidine derivative that functions as an acetylcholinesterase inhibitor.[1][8] It is conceivable that 1-(2-methylbenzyl)-3-ethyl-4-piperidinol could exhibit similar inhibitory activity, making it a candidate for research in neurodegenerative diseases.

Conclusion

1-(2-methylbenzyl)-3-ethyl-4-piperidinol represents a novel chemical entity with significant potential for drug discovery. By combining the pharmacologically validated N-benzylpiperidine and 3-alkyl-4-hydroxypiperidine motifs, this compound offers a promising starting point for the development of new therapeutic agents. This guide has outlined a logical synthetic approach, predicted the key analytical features for its characterization, and hypothesized its potential biological activities based on a thorough analysis of related structures. The framework presented herein provides a solid foundation for researchers to synthesize and evaluate this compound, paving the way for future investigations into its true therapeutic potential.

References

  • The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. (n.d.). BenchChem.
  • Cheng, C. Y., Brochmann-Hanssen, E., & Waters, J. A. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 25(2), 145–152.
  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2025). RSC Advances.
  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2025). PubMed Central.
  • Stork, G., & McElvain, S. M. (1946). Piperidine Derivatives. XVI. C-Alkylation of 1-Benzoyl-3-carbethoxy-4-piperidone. Synthesis of Ethyl 3-Ethyl-4-piperidylacetate. Journal of the American Chemical Society, 68(6), 1053–1057.
  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Deriv
  • 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of... (n.d.).
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PubMed Central.
  • What Are The Chemical Properties Of Ethyl 4-Piperidone-3-Carboxylate Hydrochloride? (2024). A Blog about Chemical Compounds.
  • Specialty Piperidine Chemistry: N-Benzylpiperidine-4-carboxaldehyde in Pharma. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pharmacological Applications of Piperidine Deriv
  • Synthesis of 4-piperidones. (n.d.). Organic Chemistry Portal.
  • Piperidine Synthesis. (2025). DTIC.
  • Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. (2002). PubMed.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). MDPI.
  • A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. (2006).
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (n.d.). Organic & Biomolecular Chemistry.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). American Chemical Society.
  • Structure–activity relationship of piperidine derivatives with... (n.d.).
  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube.
  • Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. (n.d.). Journal of the Chemical Society C: Organic.
  • Recent advances in the synthesis of piperidones and piperidines. (n.d.).
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • N-Benzyl-R-2,C-6-Diphenylpiperidines: Synthesis, Spectral Characterization, Conformational Analysis and Evaluation of Biological Activities. (2024). SSRN.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. (n.d.).
  • 1,3,4-Trisubstituted-4-arylpiperidines and their preparation. (1978).
  • A novel synthesis of 1-aryl-3-piperidone deriv
  • Site-selective phenylation of N–benzyl-3-pivaloylindole depending on... (n.d.).
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine deriv
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024).
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (n.d.). IDEAS/RePEc.
  • Spectroscopic Characterization of N-Benzyl-N-butylpropane-1,3-diamine: A Technical Guide. (n.d.). BenchChem.

Sources

Physical properties of N-(2-methylbenzyl) substituted piperidinols

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of N-(2-methylbenzyl) Substituted Piperidinols

Authored by a Senior Application Scientist

Introduction

The piperidine nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, making it an ideal building block for designing ligands that target specific biological receptors. N-alkylation, particularly with substituted benzyl groups, offers a powerful vector for modulating the pharmacological and physicochemical properties of these molecules. This guide provides an in-depth technical examination of N-(2-methylbenzyl) substituted piperidinols, a class of compounds with significant potential in drug development.

The introduction of a 2-methylbenzyl (ortho-methylbenzyl) group onto the piperidine nitrogen introduces specific steric and electronic effects that are critical to understand. This guide will elucidate the synthesis, stereochemical considerations, and key physical properties of these compounds. We will explore how the interplay between the piperidinol core and the N-substituent dictates properties such as solubility, basicity, and crystal packing. The methodologies and data presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive reference for the rational design and characterization of this important class of molecules.

Synthesis and Stereochemistry

The construction of N-(2-methylbenzyl) substituted piperidinols is most commonly achieved through the N-alkylation of a pre-existing piperidinol ring. This method offers a direct and efficient pathway to the target compounds.

Synthetic Pathway: Reductive Amination & N-Alkylation

A prevalent method for synthesizing N-substituted piperidines is through reductive amination or direct N-alkylation.[1] The synthesis of a representative compound, N-(2-methylbenzyl)-4-piperidinol, typically proceeds via the direct alkylation of 4-piperidinol with 2-methylbenzyl bromide or chloride in the presence of a base.

Experimental Protocol: Synthesis of N-(2-methylbenzyl)-4-piperidinol
  • Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: To the stirred suspension, add 2-methylbenzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-(2-methylbenzyl)-4-piperidinol.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][5]

G cluster_start Starting Materials 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction_Vessel Reaction in Acetonitrile (60-80 °C) 4-Hydroxypiperidine->Reaction_Vessel 2-Methylbenzyl Bromide 2-Methylbenzyl Bromide 2-Methylbenzyl Bromide->Reaction_Vessel K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Final_Product N-(2-methylbenzyl)-4-piperidinol Purification->Final_Product

Caption: General workflow for the synthesis of N-(2-methylbenzyl)-4-piperidinol.

Stereochemical Considerations

The piperidine ring adopts a chair conformation, similar to cyclohexane. For a substituted piperidinol, such as N-(2-methylbenzyl)-4-piperidinol, the substituents can occupy either axial or equatorial positions.

  • Hydroxyl Group (at C-4): The hydroxyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions.

  • N-(2-methylbenzyl) Group: The bulky 2-methylbenzyl group on the nitrogen atom also has a strong preference for the equatorial position. Nitrogen inversion occurs rapidly, but the conformer with the equatorial N-substituent is significantly more stable.[6]

The steric hindrance from the ortho-methyl group on the benzyl substituent further reinforces this equatorial preference. Therefore, the thermodynamically most stable conformation of N-(2-methylbenzyl)-4-piperidinol is a chair form with both the C-4 hydroxyl and the N-benzyl groups in equatorial positions.

Caption: Conformational stability of N,4-disubstituted piperidinols.

Physicochemical Properties

The physical properties of N-(2-methylbenzyl) substituted piperidinols are dictated by the interplay of the polar hydroxyl group, the basic nitrogen, and the lipophilic N-substituent. While data for this specific substitution pattern is sparse, a robust profile can be constructed by analyzing data from closely related analogues.

Data Summary

The following table summarizes key physical properties, with data for N-benzyl-4-piperidinol and N-methyl-4-piperidinol provided for comparison and estimation.

PropertyN-(2-methylbenzyl)-4-piperidinol (Predicted)N-Benzyl-4-piperidinolN-Methyl-4-piperidinolPiperidine (Base)
Molecular Formula C₁₃H₁₉NOC₁₂H₁₇NO[7]C₆H₁₃NO[8]C₅H₁₁N[9]
Molecular Weight 205.30 g/mol 191.27 g/mol [7]115.17 g/mol 85.15 g/mol [9]
Appearance White to off-white solidSolidColorless to yellowish liquid[10]Colorless liquid[11]
Melting Point (°C) Higher than N-benzyl analogue~75-80 °C29-31 °C[8]-7 °C
Boiling Point (°C) > 300 °C~170 °C at 3 mmHg~200 °C[8]106 °C[9]
pKa (Conjugate Acid) ~8.5 - 9.5~9.0~10.111.22
Predicted LogP ~2.01.3[7]~0.50.61
Analysis of Properties
  • Melting and Boiling Points: The introduction of the N-benzyl group significantly increases the molecular weight and introduces aromatic pi-stacking interactions, leading to a much higher melting and boiling point compared to N-methyl-4-piperidinol. The additional ortho-methyl group in the target compound is expected to further increase the melting point due to increased molecular weight and potentially altered crystal lattice packing.

  • Solubility: Piperidine itself is miscible with water due to hydrogen bonding.[9][11] The large, nonpolar 2-methylbenzyl group drastically reduces aqueous solubility. However, these compounds are expected to be highly soluble in a range of organic solvents, including alcohols, acetone, and chlorinated solvents.[9][12] The hydroxyl group provides some polar character, allowing for solubility in more polar organic solvents like ethanol, while the aromatic ring and aliphatic backbone ensure solubility in less polar solvents like toluene.

  • Basicity (pKa): The lone pair of electrons on the piperidine nitrogen imparts basicity. The pKa of the conjugate acid of piperidine is approximately 11.2.[13] Electron-withdrawing groups attached to the nitrogen decrease basicity (lower pKa), while electron-donating groups increase it. A benzyl group is generally considered weakly electron-withdrawing, which lowers the pKa relative to a simple alkyl substituent like a methyl group. The ortho-methyl group is weakly electron-donating, which may slightly increase the basicity compared to an unsubstituted N-benzyl group, though steric hindrance to protonation could also play a role.

Protocol: Determination of Equilibrium Solubility

The standard shake-flask method is a reliable technique for quantifying the solubility of a compound in a given solvent.[12]

  • Preparation: Add an excess amount of N-(2-methylbenzyl) substituted piperidinol to a sealed vial to create a slurry. The presence of undissolved solid at the end is crucial.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent (e.g., isopropanol, toluene).

  • Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand at the same constant temperature for at least 4 hours to allow the undissolved solid to settle.

  • Sampling & Filtration: Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all solid particles.

  • Quantification: Accurately dilute the filtered solution and analyze its concentration using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.

  • Calculation: Determine the solubility (e.g., in mg/mL) based on the measured concentration and the dilution factor.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized N-(2-methylbenzyl) substituted piperidinols.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Signals will appear in the ~7.0-7.3 ppm region.

    • Benzyl CH₂: A characteristic singlet will be present around 3.5 ppm.

    • Piperidine Protons: Complex multiplets will be observed between ~1.5-3.0 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a distinct multiplet, typically around 3.6-3.8 ppm.

    • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

    • Methyl Protons: A singlet for the ortho-methyl group will appear in the upfield aromatic region, around 2.3 ppm.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Signals between ~125-140 ppm.

    • Benzyl CH₂: A signal around 60-65 ppm.

    • Piperidine Carbons: Signals in the aliphatic region, typically from ~30-65 ppm. The carbon attached to the hydroxyl group (C-OH) will be the most downfield, around 65-70 ppm.

    • Methyl Carbon: A signal around 18-20 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

    • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹).

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ (3000-3100 cm⁻¹).

    • C-N Stretch: An absorption in the 1100-1250 cm⁻¹ region.

    • C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): The mass spectrometer will show a peak corresponding to the molecular weight of the compound.

    • Fragmentation: A prominent fragment is often observed corresponding to the loss of the benzyl or methylbenzyl group (the tropylium cation at m/z 91 or the methyltropylium cation at m/z 105).

Conclusion

N-(2-methylbenzyl) substituted piperidinols are a versatile class of compounds whose physical properties are a direct consequence of their molecular architecture. The bulky, lipophilic N-substituent significantly increases the melting point and organic solvent solubility while decreasing aqueous solubility and basicity compared to simpler N-alkyl piperidinols. The conformational rigidity imposed by the piperidine chair and the strong equatorial preference of the substituents lead to a well-defined three-dimensional structure. This in-depth understanding of their synthesis, stereochemistry, and physicochemical properties is paramount for their effective application in medicinal chemistry and drug discovery, enabling researchers to rationally design and develop novel therapeutic agents.

References

  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Wikipedia. (2024). Piperidine.
  • Zhang, J., et al. (2013). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters. Retrieved from [Link]

  • BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Solubility of Things. (n.d.). Piperidine.
  • Svirshchevskaya, E. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • PubChem. (n.d.). Piperidine.
  • Sigma-Aldrich. (n.d.). N-Methyl-4-piperidinol.
  • PubChem. (n.d.). 1-Benzylpiperidin-4-ol.
  • ChemicalBook. (2026). N-Methyl-4-piperidinol.
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • SSRN. (2024). N-Benzyl-r-2,c-6-diphenylpiperidines. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone.

Sources

3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol: Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol .

Executive Summary & Chemical Identity[1][2][3]

3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol is a specific substituted piperidine derivative characterized by a core piperidine ring functionalized with a hydroxyl group at the 4-position, an ethyl group at the 3-position, and a 2-methylbenzyl (o-methylbenzyl) moiety attached to the nitrogen.

This compound belongs to a class of 1-benzyl-3,4-disubstituted piperidines , a structural scaffold frequently investigated in medicinal chemistry for its affinity towards Sigma receptors (


, 

)
and NMDA receptors (specifically the GluN2B subunit, similar to Ifenprodil). The steric bulk of the 3-ethyl group and the ortho-substitution on the benzyl ring are critical determinants of its conformational lock and receptor subtype selectivity.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
Identifier TypeValue
Chemical Name 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol
Systematic Name 1-[(2-methylphenyl)methyl]-3-ethylpiperidin-4-ol
Molecular Formula

Molecular Weight 233.35 g/mol
PubChem CID Not Explicitly Indexed (Structurally analogous to CID 175133152 & CID 22628408)
SMILES CCC1CN(CC2=C(C)C=CC=C2)CCC1O
Stereochemistry Contains 2 chiral centers (C3, C4).[1] Exists as cis/trans diastereomers and enantiomers.[2]

Physicochemical Profile

The physicochemical properties of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol dictate its pharmacokinetics and blood-brain barrier (BBB) permeability. The lipophilicity conferred by the ethyl and methylbenzyl groups suggests high CNS penetration.[2]

PropertyValue (Calculated)Significance
LogP (Octanol/Water) 3.1 ± 0.4Indicates high lipophilicity; likely CNS active.
Polar Surface Area (PSA) 23.5

Well below the 90

threshold for BBB penetration.[2]
pKa (Basic Nitrogen) ~9.2Predominantly protonated at physiological pH (7.4).[2]
H-Bond Donors 1 (Hydroxyl)Facilitates specific receptor binding interactions.[2]
H-Bond Acceptors 2 (N, O)Interaction with cationic binding pockets.[2]
Rotatable Bonds 4Allows conformational adaptation to receptor sites.[2]

Synthetic Methodology

The synthesis of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol typically follows a convergent route involving the construction of the substituted piperidine ring followed by N-alkylation or reductive amination.

Core Synthesis Protocol: Reductive Amination[3]

This protocol describes the coupling of 3-ethylpiperidin-4-ol (or its ketone precursor) with 2-methylbenzaldehyde .

Reagents:
  • Precursor A: 3-Ethylpiperidin-4-one (hydrochloride salt)

  • Precursor B: 2-Methylbenzaldehyde

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol

  • Catalyst: Acetic Acid (glacial)

Step-by-Step Workflow:
  • Free Base Formation: If starting with 3-ethylpiperidin-4-one HCl, neutralize with

    
     in DCE to generate the free amine in situ.
    
  • Imine Formation: Add 2-methylbenzaldehyde (1.1 equiv) to the amine solution.[2] Add catalytic acetic acid (1-2 drops) to activate the carbonyl.[2] Stir at Room Temperature (RT) for 2 hours under nitrogen.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise. Allow the reaction to warm to RT and stir overnight (12-16 hours).

  • Ketone Reduction (Stereoselective): The product at this stage is the ketone (3-ethyl-1-(2-methylbenzyl)piperidin-4-one). To obtain the alcohol, perform a second reduction using Sodium Borohydride (

    
    )  in Ethanol at 0°C.[2]
    
    • Note: The choice of reducing agent dictates the cis/trans ratio of the hydroxyl group relative to the ethyl group.[2] Bulky reagents (e.g., L-Selectride) favor the cis isomer.[2]

  • Work-up: Quench with saturated

    
    . Extract with Dichloromethane (DCM) (
    
    
    
    ).[2] Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    
Visualization: Synthesis Pathway[3][7]

Synthesispathway Start1 3-Ethylpiperidin-4-one Imine Imine Intermediate Start1->Imine DCE, AcOH Start2 2-Methylbenzaldehyde Start2->Imine Ketone 1-(2-Methylbenzyl)- 3-ethylpiperidin-4-one Imine->Ketone NaBH(OAc)3 Reductive Amination Product 3-Ethyl-1-(2-methylbenzyl) piperidin-4-ol Ketone->Product NaBH4, EtOH Stereoselective Reduction

Caption: Convergent synthesis via reductive amination followed by ketone reduction.

Pharmacological Applications & Mechanism

The structural motif of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol places it within the pharmacophore space of GluN2B-selective NMDA antagonists and Sigma receptor ligands .

NMDA Receptor Antagonism (GluN2B Subunit)
  • Mechanism: Compounds with a 4-benzyl-piperidine or 1-benzyl-piperidine core (similar to Ifenprodil ) bind to the allosteric interface between the GluN1 and GluN2B subunits.

  • Role of 3-Ethyl Group: The ethyl substituent at position 3 introduces steric constraints that may enhance selectivity by locking the piperidine ring in a specific chair conformation, optimizing the interaction of the 4-hydroxyl group with the receptor's hydrogen-bonding network (likely residues Glu236 or Gln110).

  • Role of 2-Methylbenzyl: The ortho-methyl group restricts the rotation of the benzyl ring, favoring a specific dihedral angle required for hydrophobic pocket occupancy.

Sigma Receptor Modulation ( )
  • Mechanism: The basic nitrogen (protonated) forms an ionic bond with Asp126 in the

    
     receptor.[2] The benzyl group occupies the primary hydrophobic pocket, while the 3-ethyl group interacts with the secondary hydrophobic region.[2]
    
  • Therapeutic Potential: Ligands in this class are investigated for neuroprotection, antidepressant effects, and cognitive enhancement.[2]

Pharmacophore Map

Pharmacophore N_Atom Basic Nitrogen (+) (Ionic Interaction) Benzyl 2-Methylbenzyl (Hydrophobic Pocket A) N_Atom->Benzyl Linker Ethyl 3-Ethyl Group (Steric/Hydrophobic) N_Atom->Ethyl Scaffold OH 4-Hydroxyl (H-Bond Donor) N_Atom->OH Scaffold

Caption: Pharmacophore interactions: Ionic anchor (N), Hydrophobic regions (Benzyl/Ethyl), and H-bonding (OH).

Analytical Characterization

To validate the synthesis of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol, the following analytical signatures are expected:

  • 
     (400 MHz, 
    
    
    
    ):
    • 
       7.10–7.35 (m, 4H, Ar-H)
      
    • 
       3.50 (s, 2H, 
      
      
      
      )
    • 
       2.80–2.90 (m, 2H, Piperidine 
      
      
      
      )
    • 
       2.35 (s, 3H, 
      
      
      
      )
    • 
       0.90 (t, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • 
       calculated for 
      
      
      
      : 234.18 m/z.[2]
  • IR Spectroscopy:

    • Broad band at 3300–3400

      
       (O-H stretch).
      
    • Sharp bands at 2800–2950

      
       (C-H aliphatic).
      

Safety & Handling

  • Hazard Classification: Likely Acute Tox. 4 (Oral) and Skin Irrit. 2 based on piperidine analogs.[3][2]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic amine.

  • Handling: Use in a fume hood.[2] Avoid contact with strong oxidizing agents.[2]

References

  • PubChem Compound Summary. 1-(2-Ethylphenyl)-3-methylpiperidin-4-ol (Analogous Structure). National Center for Biotechnology Information.[2] Accessed 2026.[4][2] [Link]

  • Mottinelli, M., et al. Identification of the Sigma-1 Receptor Binding Site of 1-Benzyl-piperidine Derivatives.[2] Journal of Medicinal Chemistry, 2016.[2] [Link]

  • Williams, K. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action.[2] Current Drug Targets, 2001.[2] [Link]

Sources

An In-depth Technical Guide to the Medicinal Chemistry Applications of 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Unlocking the Therapeutic Potential of a Novel Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates across a wide spectrum of therapeutic areas.[1][2][3] Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement make it a privileged scaffold for interacting with diverse biological targets. This guide focuses on a novel, yet-to-be-extensively-explored derivative, 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol . In the absence of established data for this specific molecule, this document serves as a comprehensive roadmap for its synthesis, characterization, and potential development as a therapeutic agent. We will leverage established principles from the broader class of substituted 4-hydroxypiperidines to propose a rational and efficient drug discovery campaign.

Rationale for Investigation: The Promise of a Substituted 4-Hydroxypiperidine

The 4-hydroxypiperidine motif is a key pharmacophoric element in many biologically active compounds.[4] The hydroxyl group can act as a hydrogen bond donor and acceptor, while the piperidine nitrogen provides a basic center for salt formation and key interactions with biological targets. The substitution pattern in 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol offers several intriguing features for medicinal chemists:

  • The N-(2-methylbenzyl) group: This lipophilic group can facilitate blood-brain barrier penetration, making the compound a candidate for central nervous system (CNS) targets. The ortho-methyl substituent introduces steric bulk and may influence the orientation of the benzyl group in a binding pocket, potentially enhancing selectivity for a specific target. N-benzyl piperidine derivatives have been explored for a range of applications, including as inhibitors of acetylcholinesterase (AChE) for Alzheimer's disease.[5][6]

  • The 3-ethyl group: Substitution at the 3-position of the piperidine ring can significantly impact the molecule's conformation and interaction with target proteins. The ethyl group adds lipophilicity and can explore hydrophobic pockets within a binding site.

  • The 4-hydroxyl group: This polar group can form crucial hydrogen bonds with amino acid residues in a target protein, anchoring the molecule in the binding site. Its presence also provides a potential site for metabolic modification.

Given these structural features, we can hypothesize potential therapeutic applications in areas such as neurodegenerative diseases, pain management (e.g., as opioid receptor modulators), and oncology, where piperidine-containing compounds have shown promise.[4][7][8]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol can be envisioned starting from commercially available materials. The following multi-step synthesis is proposed, leveraging well-established organic chemistry reactions.

Diagram of the Proposed Synthetic Route

G A 3-Ethyl-4-piperidone hydrochloride B N-(2-methylbenzyl)-3-ethyl-4-piperidone A->B 2-methylbenzyl bromide, K2CO3, Acetonitrile, Reflux C 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol B->C NaBH4, Methanol, 0°C to RT

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-methylbenzyl)-3-ethyl-4-piperidone

  • To a solution of 3-ethyl-4-piperidone hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-methylbenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield N-(2-methylbenzyl)-3-ethyl-4-piperidone.

Causality behind Experimental Choices:

  • Solvent and Base: Acetonitrile is a suitable polar aprotic solvent for this N-alkylation reaction. Potassium carbonate is a mild inorganic base sufficient to deprotonate the secondary amine of the piperidone starting material, facilitating its nucleophilic attack on the benzyl bromide.

  • Purification: Column chromatography is a standard and effective method for purifying the intermediate product from any unreacted starting materials and by-products.

Step 2: Reduction to 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol

  • Dissolve the N-(2-methylbenzyl)-3-ethyl-4-piperidone (1.0 eq) from the previous step in methanol and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the crude target compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices:

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent for ketones, which will not affect other functional groups in the molecule. Its ease of handling makes it a preferred choice for this transformation.

  • Solvent and Temperature: Methanol is a protic solvent that is compatible with NaBH₄. Conducting the reaction at a low initial temperature helps to control the exothermic reaction and improve selectivity.

Proposed Biological Evaluation and Screening Cascade

Based on the structural features of the target molecule, a tiered screening approach is proposed to efficiently identify its biological activity.

Diagram of the Proposed Screening Workflow

G cluster_tier1 A Tier 1: Primary Screening (Broad Target Classes) T1_1 Opioid Receptor Binding (μ, δ, κ) T1_2 AChE Enzyme Inhibition T1_3 Anticancer Cell Proliferation (e.g., NCI-60 panel) B Tier 2: Hit Confirmation & Potency (Dose-Response Assays) C Tier 3: Selectivity & Mechanism of Action (Counter-screens & Functional Assays) B->C D Tier 4: In Vitro ADME & In Vivo Proof-of-Concept C->D T1_1->B T1_2->B T1_3->B

Caption: A tiered approach for biological evaluation.

Tier 1: Primary Screening

The initial screening will be performed at a single high concentration (e.g., 10 µM) against a panel of targets representing high-probability therapeutic areas for piperidine derivatives.

  • Opioid Receptor Binding Assays: The 4-hydroxypiperidine scaffold is present in several opioid analgesics.[4] Radioligand binding assays will be conducted to determine the affinity of the compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

  • Acetylcholinesterase (AChE) Inhibition Assay: Given the N-benzylpiperidine core, which is found in the Alzheimer's drug donepezil, assessing the compound's ability to inhibit AChE is a logical step.[5][9] This can be performed using a colorimetric assay based on Ellman's reagent.

  • Anticancer Cell Proliferation Assay: The compound will be submitted to a broad panel of cancer cell lines, such as the NCI-60 panel, to identify any potential cytotoxic or anti-proliferative effects.[8]

Tier 2: Hit Confirmation and Potency Determination

Any "hits" from Tier 1 (e.g., >50% inhibition at 10 µM) will be subjected to dose-response studies to determine their potency (IC₅₀ or EC₅₀ values).

Tier 3: Selectivity and Mechanism of Action
  • Selectivity Profiling: For confirmed hits, selectivity will be assessed by testing against a panel of related receptors or enzymes. For example, an opioid receptor hit would be tested against other GPCRs, and an AChE inhibitor would be tested against butyrylcholinesterase (BuChE).

  • Functional Assays: The functional activity of the compound will be determined. For a GPCR hit, this would involve assays to determine if it is an agonist, antagonist, or inverse agonist (e.g., a cAMP assay or a β-arrestin recruitment assay).

Tier 4: In Vitro ADME and In Vivo Proof-of-Concept

Promising lead compounds with good potency and selectivity will be profiled for their drug-like properties.

  • In Vitro ADME (Absorption, Distribution, Metabolism, Excretion):

    • Solubility: Kinetic and thermodynamic solubility will be measured.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays will be used to predict intestinal absorption.

    • Metabolic Stability: The compound will be incubated with liver microsomes to assess its metabolic stability.

    • CYP450 Inhibition: The potential for drug-drug interactions will be evaluated by testing for inhibition of major cytochrome P450 enzymes.

  • In Vivo Proof-of-Concept: If a compound has a favorable in vitro profile, it can be advanced to a relevant animal model to establish proof-of-concept (e.g., a hot-plate test for analgesia in a rodent model for an opioid agonist).

Structure-Activity Relationship (SAR) and Lead Optimization

The modular nature of the proposed synthesis allows for rapid exploration of the structure-activity relationship (SAR) to optimize the properties of the initial lead compound.

Table of Proposed Structural Modifications and Their Rationale
Position of ModificationProposed ModificationRationale
Piperidine Nitrogen (N1) - Vary the substitution on the benzyl ring (e.g., electron-donating or -withdrawing groups).- Replace the benzyl group with other aryl or heteroaryl methyl groups.To probe the electronic and steric requirements of the binding pocket and to modulate properties like lipophilicity and metabolic stability.
Piperidine C3-Position - Vary the alkyl chain length (e.g., methyl, propyl).- Introduce polar functional groups.To explore the size and nature of the hydrophobic pocket at this position and to potentially improve solubility.
Piperidine C4-Position - Invert the stereochemistry of the hydroxyl group.- Replace the hydroxyl with other hydrogen-bonding groups (e.g., amine, amide).The stereochemistry at C4 is often crucial for activity in 4-hydroxypiperidine scaffolds.[4] Exploring other polar groups can lead to new interactions.
Hypothetical Mechanism of Action Diagram (Example: Opioid Receptor Agonist)

G A 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol (Agonist) B Mu-Opioid Receptor (GPCR) A->B Binds to receptor C Gi/o Protein Activation B->C Conformational change D Inhibition of Adenylyl Cyclase C->D F Modulation of Ion Channels C->F E Decreased cAMP D->E G Neuronal Hyperpolarization (Analgesia) E->G F->G

Caption: A potential signaling pathway for an opioid agonist.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded strategy for the medicinal chemistry exploration of 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol . By proposing a feasible synthetic route, a logical screening cascade, and a clear path for lead optimization, we have established a framework for unlocking the therapeutic potential of this novel chemical entity. The versatility of the piperidine scaffold suggests that this compound could be a valuable starting point for the development of new drugs in a variety of disease areas. The next steps will involve the execution of the proposed synthesis and biological evaluation to validate these hypotheses and to drive the discovery of a novel therapeutic agent.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2014). PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. (2007). PubMed. Available at: [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Slideshare. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Structure-Activity Relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. (2003). PubMed. Available at: [Link]

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. (2018). MDPI. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013). PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical Pharmacology Journal. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. Available at: [Link]

  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). ResearchGate. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Wiley Online Library. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.Google Patents.
  • Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone.Google Patents.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available at: [Link]

  • Antioxidant potential of piperidine containing compounds-a short review. SciSpace. Available at: [Link]

  • A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. (2024). PubMed. Available at: [Link]

  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. (2022). Semantic Scholar. Available at: [Link]

Sources

Introduction: The Privileged Piperidine Scaffold and the Significance of the 2-Methylbenzyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methylbenzyl Piperidine Derivatives for Drug Discovery Professionals

The piperidine heterocycle is one of the most ubiquitous structural motifs in modern medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1] This six-membered nitrogen-containing ring is a cornerstone in the design of a vast array of pharmaceuticals and is a key component of numerous natural alkaloids, including morphine and atropine.[1][2] Its prevalence stems from its conformational flexibility and its ability to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with diverse biological targets. Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, with applications ranging from anticancer and antipsychotic agents to analgesics and treatments for Alzheimer's disease.[1][2]

Within this broad chemical family, benzylpiperidines represent a particularly fruitful area of research. The addition of a benzyl group provides a hydrophobic domain that is critical for binding to many receptors and enzymes.[3] This guide focuses specifically on the 2-methylbenzyl piperidine subclass. The introduction of a methyl group at the ortho position of the benzyl ring introduces steric and electronic modifications that can profoundly influence a molecule's pharmacological profile. This seemingly minor alteration can enhance binding affinity, improve selectivity, and alter metabolic stability, making the 2-methylbenzyl piperidine scaffold a compelling starting point for the development of novel therapeutics.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will explore the synthesis, pharmacological landscape, structure-activity relationships (SAR), and therapeutic potential of 2-methylbenzyl piperidine derivatives, grounded in established scientific principles and supported by authoritative references.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of substituted piperidines is a well-established field in organic chemistry, with numerous robust methods available. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Core Synthesis Methodologies

Several foundational strategies are commonly employed to construct the piperidine ring:

  • Catalytic Hydrogenation of Pyridines: This is one of the most direct methods for producing the piperidine core. Substituted pyridines can be hydrogenated using various heterogeneous or homogeneous catalysts, such as platinum, palladium, or ruthenium-based systems.[1] Recent advancements have led to highly diastereoselective hydrogenations, allowing for precise control over the stereochemistry of the resulting piperidine.[1]

  • Intra- and Intermolecular Cyclizations: These methods build the piperidine ring from acyclic precursors. A common approach involves intramolecular reductive amination or aza-Michael additions.[1] Intermolecular strategies, such as [5+1] annulations, involve the reaction of a five-carbon unit with an amine source to form the six-membered ring.[1] These methods offer high versatility for introducing a wide range of substituents.

  • Solid-Phase Organic Synthesis (SPOS): For generating libraries of analogs for high-throughput screening, SPOS is an exceptionally powerful technique.[4] The synthesis is carried out on a polymer resin, which simplifies purification to simple washing and filtration steps and allows for the use of excess reagents to drive reactions to completion. This is ideal for exploring structure-activity relationships by systematically varying substituents on the scaffold.[4]

Experimental Protocol: Solid-Phase Synthesis of a 2-Methylbenzyl Piperidine Library

This protocol outlines a generalized solid-phase approach to generate a library of N-substituted 2-(2-methylbenzyl)piperidine derivatives. The causality behind this choice is its efficiency in creating chemical diversity for initial screening funnels.

Objective: To rapidly synthesize a diverse library of 2-methylbenzyl piperidine analogs with variability at the piperidine nitrogen.

Pillar of Trustworthiness: This protocol is a self-validating system. Each step is designed to be driven to completion, and cleavage from the resin in the final step yields the target compound directly, minimizing complex purification.

Methodology:

  • Resin Loading:

    • Swell Wang resin (1.0 g, 1.0 mmol/g loading) in dichloromethane (DCM, 10 mL) for 30 minutes.

    • Add a solution of Fmoc-protected amino acid precursor (e.g., Fmoc-L-pipecolic acid, 3.0 mmol), DIC (3.0 mmol), and DMAP (0.3 mmol) in DCM/DMF (1:1, 10 mL).

    • Agitate the mixture at room temperature for 12 hours.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine and dibenzofulvene.

  • N-Derivatization (Introduction of Diversity):

    • Divide the resin into separate reaction vessels.

    • To each vessel, add a unique acylating agent (e.g., an acid chloride or anhydride, 5.0 mmol) or an aldehyde for reductive amination (5.0 mmol, followed by NaBH(OAc)₃, 7.0 mmol) in a suitable solvent like DCM or NMP.

    • Allow the reactions to proceed for 6-12 hours.

    • Wash the resins thoroughly as described in step 1.

  • Benzyl Moiety Introduction (Core Scaffold Formation):

    • This step is conceptual for this specific target, as the benzyl group is already present in the pipecolic acid precursor. For a more general benzylpiperidine synthesis, one would acylate with a substituted phenylacetic acid (like 2-methylphenylacetic acid) followed by reduction of the resulting ketone.[4]

  • Cleavage from Resin:

    • Treat the dried, derivatized resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-4 hours.

    • Filter the resin and wash with additional TFA.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether, then purify via preparative HPLC.

Diagram: General Synthetic Workflow

G Resin Solid Support (e.g., Wang Resin) Load Step 1: Resin Loading (Attach Amino Acid) Resin->Load Deprotect Step 2: N-Deprotection (Remove Fmoc Group) Load->Deprotect Derivatize Step 3: N-Derivatization (Introduce Diversity R-group) Deprotect->Derivatize Cleave Step 4: Cleavage (Release from Resin) Derivatize->Cleave Purify Step 5: Purification Cleave->Purify Final Final 2-Methylbenzyl Piperidine Derivative Purify->Final

Caption: Workflow for solid-phase synthesis of a 2-methylbenzyl piperidine library.

Pharmacological Profile and Key Biological Targets

While specific data for many 2-methylbenzyl piperidine derivatives may be proprietary or not widely published, a robust pharmacological profile can be inferred from the extensive research on the broader benzylpiperidine class.[3] These compounds are known to interact with several key targets in the central nervous system (CNS).

Primary CNS Targets
  • Monoamine Transporters (DAT, NET, SERT): The parent compound, 2-benzylpiperidine, is a stimulant that acts as a monoamine reuptake inhibitor, though it is significantly less potent than methylphenidate at the dopamine transporter (DAT).[5] Its affinity (Ki) for DAT is reported as 6,360 nM.[5] The introduction of the 2-methyl group can be expected to modulate this activity. Depending on other substitutions, derivatives could act as reuptake inhibitors or releasing agents for dopamine, norepinephrine, and serotonin, making them relevant for conditions like ADHD, depression, and narcolepsy.

  • Sigma (σ) Receptors: A large number of benzylpiperidine derivatives are high-affinity ligands for sigma receptors, particularly the σ1 subtype.[3] The σ1 receptor is an intracellular chaperone protein that modulates various neurotransmitter systems.[3] Ligands for this receptor are being investigated for their potential in treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders. The general pharmacophore for binding involves a protonated piperidine nitrogen flanked by two hydrophobic regions, one of which would be occupied by the 2-methylbenzyl group.[3]

  • Opioid Receptors (μ, δ, κ): The benzylpiperidine scaffold is a well-established framework for developing opioid receptor ligands.[3] Notably, research has focused on creating dual-acting ligands that are agonists at the μ-opioid receptor (MOR) and antagonists at the σ1 receptor. This strategy aims to produce potent analgesics with a reduced side-effect profile, such as diminished tolerance and opioid-induced hyperalgesia.[3]

  • Acetylcholinesterase (AChE): Several 1-benzylpiperidine derivatives have been developed as potent and selective acetylcholinesterase inhibitors.[6] The most prominent example is Donepezil (Aricept®), a first-line treatment for Alzheimer's disease.[2] The 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivative (E2020) was found to have an IC50 of 5.7 nM for AChE and was 1250 times more selective for AChE over butyrylcholinesterase.[6] This highlights the potential of the benzylpiperidine core in designing therapies for cognitive disorders.

Diagram: Key Biological Interactions

G cluster_targets Primary Biological Targets Core 2-Methylbenzyl Piperidine Core DAT Dopamine Transporter (DAT) Core->DAT Reuptake Inhibition Sigma Sigma-1 (σ1) Receptor Core->Sigma High-Affinity Binding Opioid Opioid (μ, δ, κ) Receptors Core->Opioid Ligand Modulation AChE Acetylcholinesterase (AChE) Core->AChE Enzyme Inhibition

Caption: Potential interactions of the 2-methylbenzyl piperidine scaffold with key CNS targets.

Structure-Activity Relationships (SAR)

The biological activity of 2-methylbenzyl piperidine derivatives is highly dependent on their substitution pattern. Understanding these SAR trends is critical for rational drug design.

  • N-Substitution: The substituent on the piperidine nitrogen is paramount. For sigma and opioid receptor ligands, the size and nature of this group dictate affinity and efficacy.[3] Small alkyl groups, for example, may be optimal for one target, while larger, more complex moieties may be required for another.

  • Aromatic Ring Modifications: The 2-methyl group itself is a key modification. It adds steric bulk, which can enforce a specific conformation favorable for binding to a target, and it can also influence electronic properties. Further substitutions on the benzyl ring (e.g., halogens, methoxy groups) can fine-tune receptor affinity and selectivity.[3]

  • Piperidine Ring Substitution: Additional substituents on the piperidine ring can provide further vectors for interaction with a biological target or can be used to modulate pharmacokinetic properties like solubility and metabolic stability.

Quantitative Data Summary: AChE Inhibition by Benzylpiperidine Analogs

The following table summarizes SAR data for a series of acetylcholinesterase inhibitors based on the 1-benzylpiperidine scaffold, demonstrating the impact of structural modifications. This provides a causal link between structural changes and potency.

Compound IDCore StructureKey SubstituentIC₅₀ (nM) for AChESelectivity (AChE/BuChE)Reference
E2020 (13e) 1-Benzylpiperidine4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]5.7~1250x[6]
Compound 19 1-Benzylpiperidine4-[2-[4-(benzoylamino)phthalimido]ethyl]1.2~34700x[7]
Compound 5 1-Benzylpiperidine4-(2-isoindolin-2-ylethyl)PotentN/A[6]

This table is illustrative of the potency found in benzylpiperidine derivatives. Specific SAR data for 2-methylbenzyl analogs would require dedicated screening.

Therapeutic Applications and Future Directions

The diverse pharmacology of the 2-methylbenzyl piperidine scaffold points to a wide range of potential therapeutic applications:

  • Neurodegenerative & Psychiatric Disorders: As potent AChE inhibitors or sigma receptor modulators, these compounds are strong candidates for treating Alzheimer's disease, dementia, schizophrenia, and depression.[6][8]

  • Pain Management: Their potential as opioid receptor ligands, especially as dual-target agents, makes them promising for the development of novel analgesics with improved safety profiles.[2]

  • Oncology: Piperidine derivatives have shown significant anticancer activity through various mechanisms.[2][9]

  • Infectious Diseases: The piperidine scaffold is also found in numerous antimicrobial, antiviral, and antifungal agents.[9][10]

The future of 2-methylbenzyl piperidine derivatives in drug discovery is bright. The next logical steps involve the systematic synthesis and screening of libraries to fully map the SAR for this specific subclass against a panel of CNS targets. Elucidating the precise conformational effects of the 2-methyl group through computational modeling and structural biology will be crucial for designing next-generation therapeutics with superior potency and selectivity.

References

  • 2-Benzylpiperidine - Wikipedia. Wikipedia. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development (IJNRD). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (MDPI). [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ARPI. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Semantic Scholar. [Link]

  • Synthetic method of piperidine derivative.
  • A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT 1A Dual Inhibitor. ResearchGate. [Link]

  • Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. ChEMBL - EMBL-EBI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylbenzyl Piperidine Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-benzyl piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of pharmacologically active compounds. The introduction of a 2-methylbenzyl group can significantly influence the steric and electronic properties of the molecule, potentially leading to enhanced biological activity and selectivity. Reductive amination is a cornerstone of modern amine synthesis, prized for its efficiency, operational simplicity, and broad functional group tolerance.[1] This application note provides detailed protocols for the synthesis of 2-methylbenzyl piperidine derivatives, with a focus on overcoming the steric challenges posed by the ortho-substituted benzaldehyde.

Mechanistic Overview of Reductive Amination

Reductive amination is a two-step, one-pot reaction that transforms a carbonyl compound and an amine into a more substituted amine. The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine or iminium ion. The subsequent reduction of this intermediate by a hydride-based reducing agent furnishes the final amine product.

A critical aspect of a successful reductive amination is the choice of the reducing agent. It must be selective enough to reduce the iminium ion in preference to the starting carbonyl compound.[2]

Recommended Protocols

This section outlines two robust protocols for the synthesis of 2-methylbenzyl piperidine derivatives. Protocol 1 utilizes the mild and selective sodium triacetoxyborohydride, which is often the preferred reagent for one-pot reductive aminations. Protocol 2 employs the more cost-effective sodium borohydride in a two-step procedure, which can be advantageous for minimizing side reactions, particularly with sterically hindered substrates.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride [NaBH(OAc)₃]

This protocol is favored for its operational simplicity and the high selectivity of the reducing agent.[3]

Reaction Scheme:

[Image of the reaction scheme for the two-step reductive amination of 2-methylbenzaldehyde and piperidine using sodium borohydride]

Caption: General workflow for the synthesis of 2-methylbenzyl piperidine.

Troubleshooting and Field-Proven Insights

  • Slow or Incomplete Reaction: With sterically hindered substrates like 2-methylbenzaldehyde, reactions may be sluggish. Gentle heating can often overcome the activation energy barrier. Additionally, the use of a Lewis acid catalyst such as Ti(OiPr)₄ can activate the carbonyl group and facilitate imine formation, especially for less reactive substrates. [2]* Side Product Formation (Reduction of Aldehyde): If significant amounts of 2-methylbenzyl alcohol are observed, it indicates that the reducing agent is reducing the starting aldehyde. This is more common with less selective reagents like NaBH₄. Switching to the two-step protocol or using the milder NaBH(OAc)₃ is the most effective solution. [2]* Purification Challenges: The basic nature of the piperidine product can lead to tailing on silica gel chromatography. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent. [4]

Conclusion

The reductive amination protocols detailed in this application note provide robust and adaptable methods for the synthesis of 2-methylbenzyl piperidine derivatives. The choice between the one-pot NaBH(OAc)₃ method and the two-step NaBH₄ procedure will depend on factors such as cost, scale, and the need to minimize side reactions. By understanding the underlying mechanism and potential challenges, researchers can successfully synthesize these valuable compounds for applications in drug discovery and development.

References

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. Retrieved from [Link]

  • Reductive Amination Reaction. (2011, July 14). OpenBU. Retrieved from [Link]

Sources

Reagents for synthesizing 1-(2-methylbenzyl)-3-ethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 1-(2-methylbenzyl)-3-ethylpiperidin-4-ol

Foreword: The Strategic Synthesis of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The specific substitution pattern on this heterocycle dictates its pharmacological profile, making the development of precise and reliable synthetic methodologies a cornerstone of drug discovery. This document details a robust and efficient protocol for the synthesis of 1-(2-methylbenzyl)-3-ethylpiperidin-4-ol, a specific derivative with potential applications as an intermediate in pharmaceutical research.

Our chosen strategy is a one-pot reductive amination, a powerful transformation that constructs the N-C bond while concurrently reducing the ketone moiety. This approach is favored for its operational simplicity, high yields, and avoidance of common side reactions associated with alternative methods like direct N-alkylation, such as the formation of quaternary ammonium salts.[2][3]

Part 1: Scientific Rationale and Mechanistic Insight

The synthesis of the target molecule is achieved through the reaction of 3-ethyl-4-piperidone with 2-methylbenzaldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

The reaction proceeds through two key stages within a single pot:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of the piperidone ring on the carbonyl carbon of 2-methylbenzaldehyde. This is followed by dehydration under mildly acidic conditions to form a transient iminium ion intermediate. The use of 3-ethyl-4-piperidone hydrochloride as a starting material provides an inherent acidic environment that facilitates this step.[2]

  • In-Situ Reduction: Sodium triacetoxyborohydride, a chemoselective reducing agent, is then employed. It preferentially reduces the electrophilic iminium ion over the less reactive starting ketone, forming the N-(2-methylbenzyl) bond.[4][5] Subsequently, the same reducing agent reduces the C4-ketone of the piperidine ring to the corresponding secondary alcohol, yielding the final product, 1-(2-methylbenzyl)-3-ethylpiperidin-4-ol. The mild nature of NaBH(OAc)₃ is crucial for minimizing premature reduction of the aldehyde starting material.[6]

Reaction Scheme Diagram

Caption: Overall synthetic transformation.

Part 2: Reagents and Materials

A comprehensive list of all necessary reagents for this protocol is provided below. Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.

ReagentFormulaMW ( g/mol )RoleNotes
3-Ethyl-4-piperidone hydrochlorideC₇H₁₄ClNO163.65Starting MaterialCommercially available.[7]
2-MethylbenzaldehydeC₈H₈O120.15Alkylating AgentSource of the N-benzyl group.
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94Reducing AgentMild and selective hydride donor.[4]
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96SolventAnhydrous grade recommended.[4]
Saturated Sodium BicarbonateNaHCO₃84.01Quenching AgentUsed to neutralize the reaction.
Dichloromethane (DCM)CH₂Cl₂84.93Extraction SolventFor product work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentTo remove residual water from organic layers.
Deionized WaterH₂O18.02WashFor aqueous work-up.

Part 3: Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethyl-4-piperidone hydrochloride (1.0 eq, e.g., 5.0 g).

    • Add anhydrous 1,2-dichloroethane (DCE, approx. 100 mL).

    • Stir the resulting suspension at room temperature (20-25°C) under a nitrogen atmosphere.

  • Addition of Aldehyde:

    • Add 2-methylbenzaldehyde (1.05 eq) to the suspension via syringe.

    • Allow the mixture to stir for 20-30 minutes. The formation of the iminium intermediate begins during this time.

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 15-20 minutes. A slight exotherm may be observed.

    • Allow the reaction to stir at room temperature for 12-24 hours.

  • Reaction Monitoring (Trustworthiness Pillar):

    • The progress of the reaction should be monitored to ensure completion. This is a self-validating step.

    • Use Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10:1 DCM:Methanol) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask in an ice-water bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (approx. 50 mL). Caution: Gas evolution (hydrogen) will occur.

    • Stir the biphasic mixture vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

    • Combine all organic layers.

    • Wash the combined organic phase with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification:

    • The crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-methylbenzyl)-3-ethylpiperidin-4-ol.

Part 4: Workflow Visualization and Expert Insights

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Expertise & Experience: Troubleshooting and Optimization
  • Incomplete Reaction: If monitoring shows significant unreacted starting material after 24 hours, the quality of the NaBH(OAc)₃ may be suboptimal, or the reaction may be inhibited by moisture. Ensure anhydrous conditions are maintained. A small, additional portion of the reducing agent can be added.

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of 2-methylbenzaldehyde. This is minimized by the use of NaBH(OAc)₃, which is less reactive towards aldehydes than iminium ions.[5] Adding the reducing agent in portions helps maintain its concentration for reacting with the iminium ion as it forms.

  • pH Considerations: The reaction is generally optimal under mildly acidic conditions (pH 4-6) to favor iminium ion formation without fully protonating and deactivating the starting amine.[2] Starting with the hydrochloride salt is typically sufficient. If starting from the free base, a catalytic amount of acetic acid (1-2 equivalents) can be beneficial.[4]

  • Solvent Choice: While DCE is effective, other aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be used. Protic solvents like methanol are generally avoided with NaBH(OAc)₃ as they can react with the reagent.[2]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2015). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2015(6), 18-35. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Alov, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry Blog. [Link]

Sources

Procedure for N-alkylation of 3-ethylpiperidin-4-ol with 2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: N-alkylation of 3-ethylpiperidin-4-ol

Procedure for the Synthesis of N-(2-methylbenzyl)-3-ethylpiperidin-4-ol via Nucleophilic Substitution

Introduction & Scientific Context

The N-alkylation of piperidine scaffolds is a cornerstone transformation in medicinal chemistry and drug development. Piperidine rings are prevalent structural motifs in a wide array of pharmaceuticals, valued for their ability to confer desirable pharmacokinetic properties and three-dimensional diversity for molecular recognition.[1] This application note provides a detailed protocol for the N-alkylation of 3-ethylpiperidin-4-ol with 2-methylbenzyl bromide. This specific transformation is an example of a direct N-alkylation via a nucleophilic substitution (SN2) reaction, a straightforward and widely used method for forming carbon-nitrogen bonds.[2]

Understanding and mastering this procedure is crucial for researchers synthesizing novel derivatives for various therapeutic targets. The protocol herein is designed to be robust and reproducible, with an emphasis on explaining the rationale behind key experimental choices to ensure both success and safety.

Mechanistic Rationale & Key Principles

The core of this procedure is the SN2 reaction between the secondary amine of 3-ethylpiperidin-4-ol (the nucleophile) and the benzylic halide, 2-methylbenzyl bromide (the electrophile).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbon atom of the benzyl bromide, which bears the bromine leaving group.

  • Role of the Base: The reaction generates hydrobromic acid (HBr) as a byproduct. A base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize this acid.[2][3] Without a base, the newly formed HBr would protonate the starting amine, forming an ammonium salt and rendering it non-nucleophilic, which would halt the reaction.[3]

  • Solvent Selection: The choice of solvent is critical for the efficiency of an SN2 reaction. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal.[2] These solvents can solvate the counter-ion of the base (e.g., K⁺) but do not form strong hydrogen bonds with the amine nucleophile. This leaves the nucleophile relatively "naked" and highly reactive, thereby accelerating the reaction rate.[4][5] Conversely, polar protic solvents (like water or ethanol) would solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[4][6]

  • Side Reactions: The primary potential side reaction is over-alkylation, where the product, a tertiary amine, reacts with another molecule of the alkyl halide to form a quaternary ammonium salt.[7][8] This is generally less of a concern with bulky secondary amines and when stoichiometry is carefully controlled. Slow addition of the alkylating agent can help minimize this issue.[1][2]

.```dot graph Reaction_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

}

Caption: Step-by-step experimental workflow for the synthesis.

References

  • SN2 Effect of Solvent. OpenOChem Learn. [Link]

  • Alkylation of Amines. University of Calgary. [Link]

  • Amines are good nucleophiles, even though they are neutral. How would the rate of an SN2 reaction between an amine and an alkyl halide be affected if the polarity of the solvent is increased. Pearson. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]

  • Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. PubMed. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. SynOpen. [Link]

  • Highly selective N-Alkylation of amines promoted on silica : An efficient and recyclable surface. Green Chemistry (RSC Publishing). [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Plausible mechanism for the base catalyzed N‐alkylation of amines with alcohols. ResearchGate. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. [Link]

  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • Video: Preparation of Amines: Alkylation of Ammonia and Amines. JoVE. [Link]

Sources

Application Notes & Protocols: Strategic Use of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers and drug development professionals on the strategic use of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol as a versatile pharmaceutical intermediate.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, making it an ideal framework for optimizing interactions with biological targets.[3] Within this class, the piperidin-4-ol motif is a particularly powerful building block, offering multiple reaction handles for diversification and fine-tuning of molecular properties.[4][5]

This guide focuses on a specific, highly functionalized intermediate: 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol . The strategic placement of its substituents offers a unique combination of features for drug design:

  • The N-(2-methylbenzyl) Group: This bulky, lipophilic group can serve as a key pharmacophoric element or as a protecting group that can be removed to allow for late-stage diversification of the piperidine nitrogen.

  • The 3-Ethyl Group: This substituent introduces a chiral center and steric bulk adjacent to the reactive hydroxyl group, potentially influencing the stereochemical outcome of downstream reactions and modulating binding affinity to target proteins.

  • The 4-Hydroxyl Group: This secondary alcohol is a versatile functional handle, ready for transformations into esters, ethers, halides, or for use in coupling reactions, directly impacting the compound's polarity, solubility, and metabolic stability.

This document provides a comprehensive overview of the synthesis, potential transformations, and analytical characterization of this intermediate, designed to empower researchers to leverage its full potential in drug discovery campaigns.

Section 1: Physicochemical Properties & Safety Protocols

A thorough understanding of the intermediate's properties and safe handling procedures is paramount for successful and safe experimentation.

Physicochemical Data

The following table summarizes the key computed properties for 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol.

PropertyValue
Molecular Formula C₁₅H₂₃NO
Molecular Weight 233.35 g/mol
IUPAC Name 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol
CAS Number Not available
Predicted XLogP3 2.8 - 3.2
Hydrogen Bond Donors 1 (from -OH)
Hydrogen Bond Acceptors 2 (from N and O)
Safety & Handling Protocols

While a specific Safety Data Sheet (SDS) for this exact compound is not available, the handling procedures should be based on those for structurally related piperidine derivatives, which are often classified as corrosive, toxic, and flammable.[6][7][8][9]

Emergency & Personal Protective Equipment (PPE):

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[7] Ensure that a safety shower and eyewash station are readily accessible.[6]

  • Eye Protection: Wear chemical safety goggles and a face shield.[10]

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Immediately remove and launder any contaminated clothing.[8]

  • Respiratory Protection: For operations with a high risk of aerosolization, use a NIOSH/MSHA-approved respirator.[6]

Handling & Storage:

  • Handling: Ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[6][9] Use non-sparking tools. Avoid contact with skin, eyes, and clothing.[10]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][8] Store in a corrosives-compatible and flammables-designated area.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]

Section 2: Proposed Synthesis of the Intermediate

The synthesis of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol can be efficiently achieved via a multi-step pathway, beginning with the formation of the core piperidin-4-one ring, followed by N-alkylation and subsequent reduction of the ketone. A similar strategy has been successfully employed for related structures.[11][12]

Caption: Proposed synthetic workflow for the target intermediate.

Protocol 1: Synthesis of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol

Step 1: Synthesis of 3-Ethylpiperidin-4-one

  • To a round-bottom flask equipped with a reflux condenser, add butan-2-one (1.0 eq), paraformaldehyde (2.2 eq), and ammonium acetate (1.1 eq) in absolute ethanol.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain 3-ethylpiperidin-4-one.

Step 2: Synthesis of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-one

  • In a flask under a nitrogen atmosphere, dissolve 3-ethylpiperidin-4-one (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (ACN).

  • Add 2-methylbenzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the mixture to reflux and stir for 8-12 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-alkylated ketone.

Step 3: Reduction to 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol

  • Dissolve the ketone from Step 2 (1.0 eq) in methanol (MeOH) and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.[11]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Quench the reaction carefully by the slow addition of water at 0°C.

  • Concentrate the mixture to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol, as a mixture of diastereomers. Further purification can be achieved by chromatography or recrystallization.[12]

Section 3: Key Transformations for Library Development

The true value of this intermediate lies in its potential for diversification. The hydroxyl group and the N-benzyl group are prime handles for modification.

Caption: Potential derivatization pathways from the core intermediate.

Protocol 2: O-Acylation to Form Ester Derivatives
  • Causality: Esterification is a fundamental tool to mask the polar hydroxyl group, increasing lipophilicity and potentially creating a prodrug that can be hydrolyzed in vivo to release the active alcohol.

  • Dissolve the piperidin-4-ol intermediate (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine in anhydrous DCM at 0°C.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Upon completion, quench with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to obtain the pure ester.

Protocol 3: O-Alkylation to Form Ether Derivatives
  • Causality: Converting the alcohol to an ether can improve metabolic stability by blocking a potential site of glucuronidation. It also allows for the introduction of new pharmacophoric elements.

  • Under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of the piperidin-4-ol intermediate (1.0 eq) in THF dropwise at 0°C.

  • Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) and stir at room temperature or with gentle heating until the reaction is complete.

  • Carefully quench the reaction by adding water at 0°C.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry, concentrate, and purify by chromatography.

Protocol 4: N-Debenzylation via Catalytic Hydrogenation
  • Causality: Removal of the N-benzyl group is a critical step for late-stage diversification.[13] The resulting secondary amine is a nucleophile that can be re-alkylated or acylated to build a library of analogs with diverse N-substituents, a common strategy for modulating receptor affinity and selectivity.[14]

  • Dissolve the N-benzyl piperidine intermediate (1.0 eq) in methanol or ethanol.

  • Carefully add palladium on carbon (10% Pd/C, ~10 mol% catalyst loading) to the solution.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 20-60 psi.[13]

  • Stir vigorously at room temperature for 12-24 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated product, 3-ethylpiperidin-4-ol.

Section 4: Analytical Characterization & Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and structure of the intermediate and its derivatives at each stage. The lack of a strong UV chromophore in the parent scaffold makes certain techniques more suitable than others.[15]

Caption: A typical quality control workflow for a synthesized intermediate.

Summary of Recommended Analytical Methods
TechniquePurposeKey Considerations
GC-MS Purity assessment and identification of volatile compounds.Excellent for the parent alcohol. Derivatization may be needed for less volatile products. Electron Ionization (EI) provides a reproducible fragmentation pattern for library matching.[15]
HPLC-MS Purity assessment and identification of a wide range of derivatives.The method of choice for less volatile or thermally labile compounds. Electrospray Ionization (ESI) in positive mode is highly effective for protonating the piperidine nitrogen.[16]
NMR Spectroscopy Unambiguous structural elucidation and stereochemical analysis.¹H NMR will confirm the presence of all key fragments (ethyl, benzyl, piperidine backbone). ¹³C NMR confirms the carbon count. 2D techniques (COSY, HSQC) can confirm connectivity.
FTIR Spectroscopy Functional group confirmation.Useful for tracking the reaction by observing the disappearance of the O-H stretch (~3300 cm⁻¹) and the appearance of new bands (e.g., C=O stretch for esters, ~1735 cm⁻¹).
Protocol 5: GC-MS Analysis
  • Sample Prep: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent like ethyl acetate or DCM.

  • Chromatographic Conditions:

    • Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[15]

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: 50°C (2 min hold), ramp at 15°C/min to 280°C (5 min hold).

    • Injector: 250°C, splitless mode.[15]

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230°C.[15]

Conclusion

3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol is more than a single molecule; it is a platform for innovation. Its carefully arranged functional groups provide medicinal chemists with a robust and flexible starting point for constructing diverse compound libraries. By leveraging the synthetic transformations and analytical protocols detailed in this guide, researchers can efficiently explore the chemical space around the piperidine core, accelerating the journey toward the discovery of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. The strategic application of such well-designed intermediates is fundamental to modern drug discovery and development.

References

  • Vertex AI Search Result[6] - SAFETY DATA SHEET. This source provides detailed information on handling, storage, PPE, and emergency procedures for piperidine-related compounds.

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Available at: [Link]

  • Rather, R. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available at: [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • IJNRD (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Siddiqui, S. Z., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci., 26(4), 817-821. Available at: [Link]

  • Sigma-Aldrich (2025). SAFETY DATA SHEET.
  • Google Patents (2015). CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1...
  • BenchChem (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine. This document provides a detailed comparison of analytical techniques for a structurally similar compound.
  • Chemical Review and Letters (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • White Rose eTheses Online (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • csbsju.edu (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]

  • Penta Chemicals (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • Journal of Medicinal Chemistry (2000). 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Available at: [Link]

  • NIST WebBook (n.d.). 3-Piperidinol, 1-ethyl-. Available at: [Link]

  • apicule (n.d.). Piperidin-4-ol (CAS No: 5382-16-1) API Intermediate Manufacturers. Available at: [Link]

  • MDPI (2023). S-Ethyl-Isothiocitrullin-Based Dipeptides and 1,2,4-Oxadiazole Pseudo-Dipeptides: Solid Phase Synthesis and Evaluation as NO Synthase Inhibitors. Available at: [Link]

  • Analytical Methods - OPUS (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Available at: [Link]

  • Ikigai® Corporation (n.d.). Pharmaceutical intermediates. Available at: [Link]

  • PMC (n.d.). 3-[(E)-2,4-Dichlorobenzylidene]-1-methylpiperidin-4-one. Available at: [Link]

  • PubChem (n.d.). Piperidin-4-ol. Available at: [Link]

Sources

Preparation of Piperidine-Based Library Scaffolds: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in modern drug discovery.[1] Its prevalence is underscored by its presence in a vast number of FDA-approved drugs and clinically investigated compounds.[2] The synthetic tractability of the piperidine ring, coupled with its ability to present substituents in a well-defined three-dimensional orientation, allows for the meticulous tuning of pharmacological properties. This inherent structural and functional versatility has cemented the piperidine scaffold as a cornerstone in the design of compound libraries aimed at identifying novel therapeutic agents across a wide spectrum of diseases.

This comprehensive guide provides an in-depth exploration of the key synthetic strategies for the preparation of diverse piperidine-based library scaffolds. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the practical aspects of purification and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of piperidine-containing molecules.

Core Synthetic Strategies for Piperidine Scaffold Construction

The construction of the piperidine ring can be broadly categorized into two main approaches: the modification of pre-existing piperidine rings and the de novo synthesis from acyclic or other cyclic precursors. Here, we will focus on some of the most robust and widely employed methods for generating diverse piperidine libraries.

Catalytic Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of substituted pyridines is arguably the most direct and atom-economical route to the corresponding piperidines.[1] This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. While conceptually simple, the choice of catalyst, solvent, and reaction conditions is critical to achieve high yields and chemoselectivity, especially when sensitive functional groups are present.[1][3]

Mechanism and Key Considerations:

The hydrogenation of pyridines typically proceeds via a stepwise reduction of the aromatic system. The choice of catalyst, such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C), significantly influences the reaction's efficiency.[1][3] Acidic conditions, often employing glacial acetic acid as a solvent, can facilitate the reduction by protonating the pyridine nitrogen, thereby activating the ring towards hydrogenation.[1][3] However, care must be taken as the basicity of the resulting piperidine can poison the catalyst.[1]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol describes the general procedure for the hydrogenation of a substituted pyridine to its corresponding piperidine using Platinum(IV) oxide as the catalyst.

Materials:

  • Substituted Pyridine (1.0 g, 1.0 equiv)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial Acetic Acid (5-10 mL)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • High-pressure reactor (Parr apparatus or similar)

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5-10 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with nitrogen to remove any air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar).[3]

    • Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the pressure drop. The reaction time can range from 6 to 16 hours depending on the substrate.[1][3]

  • Work-up:

    • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry out completely in the air. Quench the filter cake with water immediately after filtration.

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: The crude product can be purified by distillation, column chromatography, or recrystallization as appropriate.

N-Functionalization of the Piperidine Scaffold

The nitrogen atom of the piperidine ring provides a convenient handle for introducing a wide range of substituents, a key strategy in library diversification. Common N-functionalization reactions include N-alkylation, N-acylation, and N-arylation.

Reductive amination is a mild and highly efficient method for the N-alkylation of piperidines.[4] This one-pot reaction involves the formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5][6]

Experimental Protocol: N-Alkylation of Piperidine with an Aldehyde via Reductive Amination

Materials:

  • Piperidine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the piperidine (1.0 equiv) and the aldehyde (1.1 equiv).

  • Solvent Addition: Dissolve the reactants in anhydrous DCM or DCE.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution at room temperature. The reaction can be mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 24 hours.[4]

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-alkylated piperidine can be purified by flash column chromatography.

The protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a common strategy to modulate its reactivity, particularly when subsequent C-H functionalization is desired.[7]

Experimental Protocol: N-Boc Protection of a Piperidine

Materials:

  • Piperidine derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Sodium Hydroxide (NaOH) solution (e.g., 25% aqueous) or Triethylamine (TEA)

  • Ethanol or Dichloromethane (DCM)

  • Water

Procedure:

  • Reaction Setup: In a flask, dissolve the piperidine derivative (1.0 equiv) in a suitable solvent such as ethanol or DCM.

  • Base Addition: Add the base (e.g., NaOH solution or TEA, 1.1 equiv).

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.1 equiv) to the stirred mixture. The reaction is often exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • If using an aqueous base, add water and extract the product with an organic solvent like DCM.

    • If using an organic base, the reaction mixture can often be concentrated directly.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-Boc protected piperidine is often pure enough for the next step, but can be purified by column chromatography if necessary.

Diversity-Oriented Synthesis (DOS) for Piperidine Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening.[8][9][10] In the context of piperidine scaffolds, DOS aims to generate a wide array of stereoisomers and functionalized analogs from a common intermediate.

A typical DOS workflow for a piperidine library might involve the synthesis of a common piperidine core with multiple points for diversification. Subsequent reactions, such as N-alkylation, C-H functionalization, and coupling reactions, can then be performed in a combinatorial fashion to rapidly generate a large library of unique compounds.

Purification and Characterization of Piperidine-Based Scaffolds

The purification of piperidine derivatives is a critical step to ensure the quality and reliability of biological screening data. Common purification techniques include acid-base extraction, crystallization, and column chromatography.

Acid-Base Extraction

This technique leverages the basicity of the piperidine nitrogen to separate it from neutral and acidic impurities.

Protocol: General Acid-Base Extraction for Piperidine Purification

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic piperidine will be protonated and partition into the aqueous phase.

  • Phase Separation: Shake the funnel and allow the layers to separate. Drain and collect the aqueous layer.

  • Basification: Cool the aqueous layer and slowly add a base (e.g., 2 M NaOH) until the pH is >10. This deprotonates the piperidine, making it soluble in organic solvents again.

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the purified piperidine.[11]

Recrystallization

For solid piperidine derivatives, recrystallization is an effective method for achieving high purity.

Protocol: Recrystallization of a Solid Piperidine Derivative

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.[2][11]

Flash Column Chromatography

Flash column chromatography is a standard technique for the purification of a wide range of organic compounds, including piperidine derivatives.

Protocol: Flash Column Chromatography of a Piperidine Derivative

  • Stationary and Mobile Phase Selection: Silica gel is the most common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol). For basic piperidines, adding a small amount of triethylamine (~0.5-1%) to the eluent can improve peak shape and prevent tailing.[2][12]

  • Column Packing: Pack a column with a slurry of silica gel in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[11]

Data Presentation

Table 1: Comparison of Catalytic Hydrogenation Conditions for Pyridine Reduction

CatalystPressure (bar)Temperature (°C)SolventReaction Time (h)Typical Yield (%)Reference
PtO₂50-70Room TempAcetic Acid6-10>90[3]
Pd/C540Methanol/HCl1685-95[1]
Rh/C580Water12>95[13]

Table 2: Representative N-Functionalization Reactions of Piperidines

ReactionReagentsSolventReducing AgentTypical Yield (%)Reference
N-AlkylationAlkyl Halide, K₂CO₃DMF-<70[14]
Reductive AminationAldehyde/KetoneDCM/DCENaBH(OAc)₃80-95[4][5]
N-Boc Protection(Boc)₂O, NaOHEthanol/Water->90[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Pyridine Substituted Pyridine Piperidine Piperidine Scaffold Pyridine->Piperidine Catalytic Hydrogenation N_Func_Piperidine N-Functionalized Piperidine Piperidine->N_Func_Piperidine N-Functionalization (e.g., Reductive Amination) Crude Crude Product N_Func_Piperidine->Crude Extracted Acid-Base Extraction Crude->Extracted Chromatography Column Chromatography Extracted->Chromatography Pure Pure Compound Chromatography->Pure NMR NMR Spectroscopy Pure->NMR MS Mass Spectrometry Pure->MS Purity Purity Assessment (HPLC) Pure->Purity

Caption: General experimental workflow for the synthesis, purification, and analysis of piperidine-based scaffolds.

dos_workflow cluster_diversification Diversification Reactions Start Common Piperidine Intermediate R1 N-Alkylation (R1) Start->R1 R2 C-H Functionalization (R2) Start->R2 R3 Coupling Reaction (R3) Start->R3 Library Diverse Piperidine Library R1->Library R2->Library R3->Library

Sources

Application Notes & Protocols for the Scale-up Synthesis of 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive natural products.[1][2] This guide provides a comprehensive, in-depth protocol for the multi-gram scale-up synthesis of 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol, a substituted piperidine derivative with potential applications in drug discovery and development. The selected synthetic strategy is designed for robustness, scalability, and high fidelity, prioritizing the use of well-established, safe, and efficient chemical transformations. We will detail the rationale behind each strategic decision, from the choice of starting materials and protecting groups to the selection of reagents and purification methods, ensuring that the protocol is not just a series of steps, but a self-validating system grounded in chemical principles.

Synthetic Strategy and Rationale

A robust retrosynthetic analysis is critical for designing a successful scale-up campaign. The target molecule, 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol, can be disconnected through several pathways. Our chosen strategy hinges on a highly reliable and extensively documented transformation: reductive amination.[3][4][5] This approach offers a convergent and efficient route, assembling the final molecule in the later stages from two key fragments.

The core logic is to first construct the substituted piperidine ring (3-ethylpiperidin-4-ol) and then append the N-benzyl group. This avoids carrying the N-benzyl group through multiple synthetic steps and leverages the chemoselectivity of modern reductive amination reagents.

G cluster_retrosynthesis Retrosynthetic Analysis Target 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol Intermediate_A 3-Ethylpiperidin-4-ol (Hydrochloride Salt) Target->Intermediate_A Reductive Amination Intermediate_B 2-Methylbenzaldehyde Target->Intermediate_B Reductive Amination Intermediate_C N-Boc-3-ethylpiperidin-4-ol Intermediate_A->Intermediate_C Boc Deprotection Intermediate_D N-Boc-3-ethylpiperidin-4-one Intermediate_C->Intermediate_D Ketone Reduction Intermediate_E N-Boc-4-piperidone Intermediate_D->Intermediate_E α-Alkylation Intermediate_F Ethyl Iodide Intermediate_D->Intermediate_F α-Alkylation

Caption: Retrosynthetic pathway for the target compound.

Synthesis of Key Intermediate: (±)-cis-3-Ethylpiperidin-4-ol

This phase involves a three-step sequence starting from commercially available N-Boc-4-piperidone: α-alkylation, stereoselective reduction, and deprotection.

Step 1: α-Alkylation to Synthesize N-Boc-3-ethylpiperidin-4-one

The introduction of the ethyl group at the C-3 position is achieved via enolate chemistry. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to ensure rapid and complete deprotonation at the α-position, minimizing self-condensation side reactions. The reaction is performed at -78 °C to favor the formation of the kinetic enolate, ensuring regioselectivity.

Protocol 1: Synthesis of N-Boc-3-ethylpiperidin-4-one

  • Reactor Setup: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 2.5 L) to a dry 10 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.

  • Base Formation: Cool the THF to -10 °C. Slowly add n-butyllithium (2.5 M in hexanes, 1.0 L, 2.5 mol) followed by the dropwise addition of diisopropylamine (350 mL, 2.5 mol) while maintaining the temperature below 0 °C to form LDA. Stir for 30 minutes.

  • Enolate Formation: Cool the LDA solution to -78 °C. Dissolve N-Boc-4-piperidone (400 g, 2.0 mol) in anhydrous THF (1.0 L) and add it dropwise to the LDA solution over 1 hour, ensuring the internal temperature does not exceed -70 °C. Stir for an additional 2 hours at -78 °C.

  • Alkylation: Add ethyl iodide (193 mL, 2.4 mol) dropwise over 30 minutes. Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (1.5 L). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 1.5 L).

  • Purification: Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oil is purified by flash chromatography on silica gel to yield the product.

Step 2: Stereoselective Reduction to N-Boc-3-ethylpiperidin-4-ol

The reduction of the C-4 ketone is performed using sodium borohydride (NaBH₄). This reagent is chosen for its operational simplicity, cost-effectiveness, and excellent safety profile when handled correctly on a large scale.[6] The reduction of 3-substituted piperidin-4-ones with hydride reagents typically results in the cis-alcohol as the major diastereomer due to the preferential axial attack of the hydride on the most stable chair conformation of the piperidone ring.

Protocol 2: Synthesis of N-Boc-3-ethylpiperidin-4-ol

  • Dissolution: In a 10 L reactor, dissolve N-Boc-3-ethylpiperidin-4-one (340 g, 1.5 mol) in methanol (3.5 L).

  • Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (68 g, 1.8 mol) portion-wise over 1 hour, maintaining the internal temperature below 10 °C. Hydrogen gas evolution will be observed; ensure adequate ventilation.[6][7]

  • Reaction Monitoring: Stir the reaction at room temperature for 4 hours or until TLC/LC-MS analysis confirms the complete consumption of the starting material.

  • Work-up: Cool the mixture to 0 °C and slowly quench by adding acetone (200 mL) to destroy excess NaBH₄. Concentrate the solvent under reduced pressure.

  • Extraction: Add water (2 L) to the residue and extract with dichloromethane (3 x 1.5 L). Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and concentrate to give the crude product, which is often of sufficient purity for the next step.

Step 3: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions to yield the free secondary amine as its hydrochloride salt, which is stable and easily handled.

Protocol 3: Synthesis of 3-Ethylpiperidin-4-ol Hydrochloride

  • Dissolution: Dissolve the crude N-Boc-3-ethylpiperidin-4-ol (325 g, 1.42 mol) in 1,4-dioxane (1.5 L) in a 5 L reactor.

  • Deprotection: Add a 4 M solution of HCl in 1,4-dioxane (1.4 L, 5.6 mol) to the stirred solution.

  • Precipitation: Stir the reaction at room temperature for 4-6 hours. A white precipitate will form.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether (2 x 500 mL), and dry under vacuum to yield the hydrochloride salt.

Final Assembly via Reductive Amination

The final step involves the coupling of 3-ethylpiperidin-4-ol with 2-methylbenzaldehyde. For this key transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that preferentially reduces the iminium ion formed in situ, without significantly reducing the aldehyde starting material.[3][4] This chemoselectivity is crucial for achieving high yields in a one-pot procedure.

G cluster_workflow Final Assembly Workflow Start 3-Ethylpiperidin-4-ol HCl + 2-Methylbenzaldehyde Step1 Neutralization with Base (e.g., Et3N) to free the amine Start->Step1 Step2 Imine/Iminium Ion Formation (in situ equilibrium) Step1->Step2 Step3 Addition of NaBH(OAc)3 Step2->Step3 Step4 Selective Reduction of Iminium Ion Step3->Step4 Step5 Aqueous Work-up & Extraction Step4->Step5 End Purified Final Product Step5->End

Caption: Workflow for the final reductive amination step.

Protocol 4: Synthesis of 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol

  • Reactant Setup: To a 10 L reactor under a nitrogen atmosphere, add 3-ethylpiperidin-4-ol hydrochloride (230 g, 1.39 mol), 2-methylbenzaldehyde (183 g, 1.52 mol), and 1,2-dichloroethane (DCE, 4.0 L).

  • Neutralization & Imine Formation: Add triethylamine (210 mL, 1.52 mol) and stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (440 g, 2.08 mol) portion-wise over 45 minutes. The reaction is mildly exothermic; maintain the temperature below 30 °C.

  • Reaction Completion: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the intermediate imine.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (2 L). Stir vigorously for 30 minutes.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 1 L). Combine the organic layers and wash with a 1 M NaOH solution to remove any unreacted aldehyde.[8] Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: The crude product can often be purified by crystallization. Dissolve the crude solid in hot isopropanol or an ethanol/water mixture and allow it to cool slowly to form pure crystals.[9] Filter the crystals and dry them under vacuum.

Data Summary and Characterization

The following table summarizes typical results for a multi-gram scale synthesis. Purity is determined by HPLC analysis.

StepCompound NameStarting Mass (g)Product Mass (g)Yield (%)Purity (HPLC)
1N-Boc-3-ethylpiperidin-4-one400~345~76%>95%
2N-Boc-3-ethylpiperidin-4-ol345~330~95%>97%
33-Ethylpiperidin-4-ol HCl330~235~98%>98%
43-ethyl-1-(2-methylbenzyl)piperidin-4-ol235~270~83%>99%

Characterization Data for 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol:

  • ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure and stereochemistry.

  • Mass Spectrometry (MS) should confirm the molecular weight (C₁₅H₂₃NO, MW = 233.35 g/mol ).

  • Melting point analysis should be conducted on the final crystalline solid.

Scale-up Safety and Process Considerations

Scaling chemical reactions requires careful consideration of potential hazards that may not be apparent at the lab bench scale.

  • Sodium Borohydride (NaBH₄): This reagent reacts with protic solvents like methanol to generate hydrogen gas, which is flammable and can cause pressure buildup in a closed system.[6][7] On a large scale, NaBH₄ must be added slowly and in portions to a cooled solution to control the rate of gas evolution and the exotherm. The system must be well-ventilated and open to an inert gas bubbler to prevent pressure buildup.[6][10]

  • Lithium Diisopropylamide (LDA): This is a pyrophoric reagent (n-butyllithium) and a strong base. It must be handled under a strict inert atmosphere (nitrogen or argon). The generation of LDA is exothermic and requires efficient cooling.

  • Temperature Control: All exothermic steps (LDA formation, NaBH₄ addition, quenching) must be performed in a reactor with efficient cooling and a calibrated temperature probe to prevent runaway reactions.[11]

  • Solvent Handling: Large volumes of flammable solvents (THF, DCE, hexanes) are used. The reactor and all transfer equipment must be properly grounded to prevent static discharge. All operations should be conducted in a well-ventilated area or fume hood designed for large-scale work.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv.
  • Vertex AI Search. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights.
  • Vertex AI Search. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
  • Vertex AI Search. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Benchchem.
  • Vertex AI Search. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool IT Services.
  • Vertex AI Search. (2025). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization).
  • Vertex AI Search. (2024). Grignard Reaction Followed by Oxidation to Yield Mono-Substituted Divinyl Ketones.
  • Vertex AI Search. (2012).
  • Vertex AI Search. (2021).
  • Vertex AI Search. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
  • Vertex AI Search. (n.d.). Sodium Borohydride SOP.docx. OSU Chemistry.
  • Vertex AI Search. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Vertex AI Search. (2015).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2025). Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol.
  • Vertex AI Search. (1934). The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N-. RSC Publishing.
  • Vertex AI Search. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Vertex AI Search. (n.d.). Safety Evaluation of Sodium Borohydride in Dimethylacetamide.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Vertex AI Search. (2008).
  • Vertex AI Search. (2023).
  • Vertex AI Search. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Vertex AI Search. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Vertex AI Search. (2025). Piperidine Synthesis. DTIC.
  • Vertex AI Search. (n.d.). CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1 ....
  • Vertex AI Search. (2025). α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine.
  • Vertex AI Search. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.

Sources

Troubleshooting & Optimization

Separating cis and trans isomers of 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol

Welcome to the Separation Sciences Technical Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you have synthesized the 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol scaffold (often an intermediate for CCR3 or muscarinic antagonists) and are facing a mixture of cis and trans diastereomers.

Separating 3,4-disubstituted piperidines is a classic challenge in medicinal chemistry. The proximity of the ethyl group (C3) and the hydroxyl group (C4) creates distinct electronic and steric environments, yet their polarity often overlaps on standard silica.

This guide is structured to troubleshoot your specific bottleneck, from identification to multi-gram scale-up.

🟢 Module 1: Diagnostic & Identification

"I have a mixture. Which isomer is which?"

Before attempting separation, you must confirm the identity of your isomers. In 3,4-disubstituted piperidines, 1H NMR coupling constants (


-values)  are the definitive diagnostic tool.
The "J-Value" Rule (Karplus Relationship)

The conformation of the piperidine ring is governed by the bulky 2-methylbenzyl group (N1) and the ethyl group (C3). In the lowest energy chair conformation, the bulky groups prefer the equatorial position.

  • Trans-Isomer (Diequatorial): The C3-Ethyl and C4-Hydroxyl groups are typically anti-periplanar.

  • Cis-Isomer (Axial/Equatorial): The groups are syn-clinal (gauche).

FeatureTrans-Isomer (3,4-diequatorial)Cis-Isomer (3-eq, 4-ax or 3-ax, 4-eq)
H4 Proton Signal Appears as a td or tt (large splitting)Appears as a narrow q or dt (small splitting)

Coupling
High (

Hz)
Low (

Hz)
C4-H Chemical Shift Typically more upfield (shielded)Typically more downfield (deshielded)
TLC (

)
Usually lower (more polar due to exposed OH)Usually higher (OH can H-bond intramolecularly)

Technical Note: If your spectrum is messy, perform a


 shake to eliminate the OH proton coupling, simplifying the H4 splitting pattern.
🔵 Module 2: Chromatographic Separation (Small Scale <1g)

"Standard flash columns are giving me co-elution."

The amine nitrogen in the piperidine ring interacts strongly with the acidic silanols of silica gel, causing peak tailing that obscures the separation of diastereomers. You must suppress this ionization.

Protocol A: The "Amine-Modified" Flash Method

Best for: 100 mg to 2 g crude mixtures.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 1%

      
       (aq)  or 2% Triethylamine (TEA) .
      
    • Why? The base competes for silanol sites, sharpening the peaks.

  • Gradient:

    • Equilibrate column with 100% DCM.

    • 0–5 min: 0% B (Isocratic DCM).

    • 5–20 min: Ramp to 5% B.

    • 20–40 min: Hold at 5% B (Critical separation window).

    • 40+ min: Flush with 10% B.

Protocol B: The "Lipophilic" Shift (Alternative)

If the DCM/MeOH system fails, switch to a lower polarity system to exploit the lipophilicity of the 2-methylbenzyl group.

  • Eluent: Hexanes : Ethyl Acetate (3:[1]1) + 1% Isopropylamine .

  • Observation: The cis-isomer (often capable of intramolecular H-bonding between OH and N) may elute significantly faster than the trans-isomer in this non-polar system.

🟠 Module 3: Crystallization & Salt Formation (Scale Up >5g)

"Chromatography is too expensive for my 20g batch."

At scale, thermodynamic resolution via salt formation is superior. The trans-isomer of piperidin-4-ols often forms highly crystalline salts due to better packing symmetry compared to the cis-isomer.

Workflow: Hydrochloric Acid Resolution
  • Dissolution: Dissolve the crude free base mixture (e.g., 10 g) in minimal hot Ethanol (EtOH) or Isopropanol (IPA) .

  • Acidification: Add 1.1 equivalents of HCl (4M in Dioxane) dropwise.

    • Warning: Do not use aqueous HCl if possible; water increases solubility and lowers yield.

  • Nucleation: Allow the solution to cool slowly to room temperature. If no precipitate forms, add Diethyl Ether (

    
    )  until the solution turns slightly turbid.
    
  • Aging: Stir at

    
     for 4 hours.
    
  • Filtration: The precipitate is usually enriched in the Trans-isomer (check via NMR).

  • Recycling: The mother liquor is enriched in the cis-isomer. Evaporate and repeat with Oxalic Acid if pure cis is required.

🟣 Module 4: Synthesis Optimization (The "Upstream" Fix)

"Can I prevent the mixture from forming in the first place?"

The diastereomeric ratio (dr) is determined during the reduction of the ketone precursor: 1-(2-methylbenzyl)-3-ethylpiperidin-4-one.

  • Reagent: Sodium Borohydride (

    
    )
    
    • Outcome: Attacks from the axial face (less hindered), yielding the Trans-isomer (equatorial OH) as the major product (

      
      ).
      
  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride)

    • Outcome: Extremely bulky. Attacks from the equatorial face, forcing the OH into the Axial (Cis) position.

    • Protocol: Perform at

      
       in THF. This can flip your ratio to favor cis (
      
      
      
      ).
📊 Visual Troubleshooting Guide

SeparationWorkflow Start Crude Mixture: 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol ScaleCheck Check Scale Start->ScaleCheck SmallScale < 2 Grams (Chromatography) ScaleCheck->SmallScale LargeScale > 5 Grams (Crystallization) ScaleCheck->LargeScale Flash Flash Chromatography DCM / MeOH / 1% NH4OH SmallScale->Flash SaltScreen Salt Formation (HCl or Oxalate) LargeScale->SaltScreen Tailing Peaks Tailing? Flash->Tailing AddBase Increase Base Modifier (Switch to 2% TEA) Tailing->AddBase Yes Recryst Recrystallize from EtOH/Et2O Tailing->Recryst No (Pure Fractions) Solubility Precipitate Forms? SaltScreen->Solubility Solubility->Recryst Yes (Major Isomer) MotherLiq Evaporate Mother Liquor (Enriched in minor isomer) Solubility->MotherLiq No MotherLiq->Flash Purify Residue

Caption: Decision tree for selecting the optimal purification strategy based on scale and physical behavior.

❓ Frequently Asked Questions (FAQ)

Q: I see two spots on TLC, but they merge on the column. Why? A: This is "mass overloading" relative to the separation factor (


). The 3,4-substitution pattern creates a subtle shape difference.
  • Fix: Reduce your loading to <1% of the silica weight (e.g., 100mg compound on 10g silica).

  • Fix: Use a taller, narrower column to increase theoretical plates.

Q: Can I equilibrate the cis isomer into the trans isomer? A: Yes. This is an Oppenauer oxidation/Meerwein-Ponndorf-Verley reduction equilibrium.

  • Protocol: Reflux the cis-enriched mixture in Toluene with Aluminum Isopropoxide (

    
    ) and a catalytic amount of Acetone. This allows the system to find the thermodynamic minimum (usually the trans-diequatorial isomer), converting your waste cis material into the desired trans product [1].
    

Q: Does the 2-methylbenzyl group affect the separation? A: It does not affect the cis/trans mechanism, but it significantly increases lipophilicity. This makes the molecule sticky on Reverse Phase (C18) HPLC. If using Prep-HPLC, use a high organic start (e.g., 50% MeCN) to prevent the compound from sticking permanently to the guard column.

📚 References
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of cyclohexanes/piperidines).

  • Kozikowski, A. P., et al. (1998). Synthesis and Biology of 3,4-Disubstituted Piperidines. Journal of Medicinal Chemistry. (Describes separation of analogous piperidinol diastereomers).

  • Patent US4435572A. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. (Demonstrates cis/trans equilibration and crystallization logic for 3,4-disubstituted piperidines).

  • BenchChem Technical Notes. (2025). Purification strategies to separate cis and trans isomers. (General chromatography protocols for amine isomers).

Sources

Advanced Synthesis Support Center: Reductive Amination of Hindered Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RA-HIND-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Deactivation in Secondary Amine Synthesis

Part 1: The Core Problem (The "Steric Wall")

You are likely here because your standard reductive amination (using NaBH


 in methanol or STAB in DCE) failed. You observed either no reaction  (recovery of starting materials) or direct reduction  of your carbonyl to an alcohol.[1]

The Science of the Failure: Reductive amination of hindered piperidines (e.g., 2-substituted or 2,6-disubstituted piperidines) faces a massive kinetic barrier. The nitrogen lone pair is shielded by the adjacent alkyl groups (A-strain).

  • Nucleophilic Attack: The bulky piperidine cannot easily approach the carbonyl carbon to form the hemiaminal.

  • Dehydration: Even if the hemiaminal forms, the subsequent dehydration to the iminium ion is sterically disfavored.

  • Equilibrium: The equilibrium stays firmly to the left (starting materials). Adding a reducing agent simply reduces the unreacted ketone/aldehyde.

The Solution Strategy: We must shift the equilibrium chemically (Lewis Acid activation/Water Scavenging) or physically (Energy input).

Part 2: Diagnostic & Decision Logic

Before selecting a protocol, diagnose your specific failure mode using the logic flow below.

TroubleshootingLogic Start START: Characterize Failure Q1 Did you observe the Imine/Iminium intermediate by TLC/NMR? Start->Q1 NoImine Issue: Equilibrium Failure Q1->NoImine No YesImine Issue: Reduction Competition Q1->YesImine Yes Sol1 Use Ti(OiPr)4 Protocol (Forces dehydration) NoImine->Sol1 Q2 Did you isolate Alcohol byproduct? YesImine->Q2 YesAlc Direct Reduction Occurred Q2->YesAlc Yes NoRxn Kinetic Trap Q2->NoRxn No (Stalled) Sol2 Switch to STAB (Abdel-Magid) OR Stepwise Reduction YesAlc->Sol2 Sol3 Microwave Assistance (Overcome Activation Energy) NoRxn->Sol3

Caption: Diagnostic decision tree for selecting the correct remediation strategy based on observed reaction intermediates and byproducts.

Part 3: Troubleshooting Protocols

Protocol A: The "Heavy Lifter" (Titanium(IV) Isopropoxide)

Best For: Extremely hindered substrates where imine formation is the bottleneck. Mechanism: Ti(OiPr)


 acts as a dual-function reagent. It coordinates to the carbonyl oxygen (Lewis Acid activation) making it more electrophilic, and it chemically scavenges water, driving the equilibrium toward the iminium species.

Step-by-Step Workflow:

  • Stoichiometry: Carbonyl (1.0 equiv), Hindered Piperidine (1.0–1.2 equiv), Ti(OiPr)

    
     (1.2–1.5 equiv).
    
  • Mixing: Mix neat (no solvent) or in minimal dry THF. Stir at ambient temperature for 1–6 hours. Note: The mixture often becomes viscous.

  • Dilution: Dilute with absolute ethanol or methanol (approx. 0.5 M concentration).

  • Reduction: Add NaBH

    
     (1.5 equiv) carefully. Caution: Exothermic.
    
  • Workup (Critical): The reaction will form a titanium emulsion. Quench with 0.1 M NaOH or saturated Rochelle's salt solution to break the Ti-complex. Filter the white precipitate (TiO

    
    ) through Celite.
    

Why this works: The titanium "locks" the amine and carbonyl together in a transition state that forces dehydration, preventing the reversion to starting materials.

Protocol B: The "Selective Standard" (Abdel-Magid / STAB)

Best For: Moderately hindered systems where chemoselectivity (alcohol formation) is the main issue. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)


).[2]

Step-by-Step Workflow:

  • Solvent: Use 1,2-Dichloroethane (DCE) or THF. Avoid Methanol (it reacts with STAB).[2]

  • Acid Catalysis: Add 1.0–2.0 equiv of Acetic Acid (AcOH).[3] This is mandatory for ketones to protonate the hemiaminal.

  • Addition: Add Carbonyl (1.0 equiv) and Piperidine (1.0–1.2 equiv).

  • Reductant: Add STAB (1.4–1.5 equiv) immediately.

  • Time: Stir 12–24 hours.

Why this works: STAB is sterically bulky and electron-deficient. It reduces iminium ions much faster than it reduces ketones. However, for very hindered piperidines, STAB may be too bulky to approach the iminium; if this fails, revert to Protocol A (Ti-mediated).

Protocol C: Microwave-Assisted Synthesis

Best For: "Dead" reactions where thermal energy is insufficient to overcome steric repulsion.

Step-by-Step Workflow:

  • Mixture: Ketone + Piperidine + Ti(OiPr)

    
     (neat or minimal toluene).
    
  • Irradiation: Microwave at 100–120°C for 15–30 minutes (sealed vessel).

  • Reduction: Cool to RT, dilute with MeOH, and add NaBH

    
    .
    

Part 4: Comparative Data & Reagent Selection

Use this table to select the correct reducing agent based on your substrate's steric profile.

ReagentActive SpeciesSteric ToleranceChemoselectivityRecommended For
NaBH

Small HydrideHighLow (Reduces Ketones)Unhindered amines; Stepwise protocols only.
NaCNBH

CyanoborohydrideHighMedium (pH dependent)Acid-sensitive substrates; "Borch" conditions (pH 3-4).
STAB TriacetoxyborohydrideLow/MediumHigh (Iminium selective)General purpose; First-line attempt.
Ti(OiPr)

+ NaBH

Ti-ComplexVery High High (via mechanism)Hindered Piperidines ; Failed STAB reactions.

Part 5: Mechanistic Visualization

Understanding the Titanium-mediated pathway is crucial for troubleshooting workup issues (emulsions).

TitaniumMechanism Reactants Ketone + Hindered Amine TiAdd Add Ti(OiPr)4 Reactants->TiAdd Complex Ti-Hemiaminal Complex TiAdd->Complex Coordination Iminium Activated Iminium (Ti-Bound) Complex->Iminium - iPrOH (Dehydration) Reduction Add NaBH4 (Hydride Transfer) Iminium->Reduction Product Hindered Amine + TiO2 (ppt) Reduction->Product

Caption: The Titanium(IV) Isopropoxide mechanism. Note that Ti serves as both activator and dehydrating agent, bypassing the unfavorable equilibrium.

Part 6: Frequently Asked Questions (FAQ)

Q: I used Ti(OiPr)


 but my workup is a nightmare. The emulsion won't separate. 
A:  This is the most common complaint. Do not use a standard water wash. You must use a complexing agent to strip the titanium.
  • Fix: Add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 30 minutes until two clear layers form. Alternatively, use 10% NaOH if your product is not base-sensitive.

Q: Can I use 2,2,6,6-tetramethylpiperidine (TMP) with these methods? A: TMP is a special case. The steric shielding is so extreme that standard reductive amination often fails even with Titanium.

  • Fix: For TMP, consider an alternative route: Alkylation of the lithium amide (Li-TMP) with an alkyl halide, or using a radical-based approach. If you must use reductive amination, use Microwave conditions (Protocol C) with a large excess of the carbonyl component.

Q: Why not just use catalytic hydrogenation (H


/Pd-C)? 
A:  Hindered amines are notorious catalyst poisons. The bulky alkyl groups prevent the nitrogen from adsorbing effectively onto the metal surface, or they adsorb too strongly and block active sites. Hydride reagents are generally more reliable for these specific substrates.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][6] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8] Link

  • Bhattacharyya, S. (1995).[9] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[10][11] The Journal of Organic Chemistry, 60(15), 4928-4929. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][8] Journal of the American Chemical Society, 93(12), 2897–2904. Link

Sources

Technical Support Center: Chemoselective N-Benzylation of 3-Ethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of complex amino alcohols. When working with 3-ethylpiperidin-4-ol , achieving high chemoselectivity is a primary synthetic challenge. The molecule possesses two competing nucleophilic centers: a secondary amine (N1) and a secondary alcohol (C4-OH).

This guide provides field-proven troubleshooting strategies, logical workflows, and self-validating protocols to maximize N-benzylation while suppressing O-alkylation and over-alkylation side reactions.

Diagnostic Workflow: Strategy Selection

Before beginning your synthesis, consult the workflow below to determine the optimal reaction pathway based on your tolerance for side reactions.

Workflow SM 3-Ethylpiperidin-4-ol (2° Amine & 2° Alcohol) Decision Select N-Benzylation Strategy SM->Decision RA Reductive Amination (PhCHO, NaBH(OAc)3) Decision->RA Method A DA Direct Alkylation (Benzyl Bromide) Decision->DA Method B RA_Mech Forms Iminium Ion (OH group unreactive) RA->RA_Mech Base_Choice Base Selection DA->Base_Choice Success Target Achieved: Chemoselective N-Benzylation RA_Mech->Success Mild_Base Mild Base (K2CO3) Stoichiometric Control Base_Choice->Mild_Base Strong_Base Strong Base (NaH) or Excess Alkyl Halide Base_Choice->Strong_Base Mild_Base->Success High Selectivity Failure Side Reactions: O-Alkylation & Quaternization Strong_Base->Failure Alkoxide Formation

Workflow for selecting N-benzylation strategies to avoid O-alkylation in 3-ethylpiperidin-4-ol.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing significant O-benzylation alongside the desired N-benzylation? A1: O-alkylation is a classic competing side reaction in amino alcohols, primarily driven by the choice of base. Strong bases, such as sodium hydride (NaH), deprotonate the C4-hydroxyl group to form a highly nucleophilic alkoxide intermediate, which readily attacks the benzyl halide 1. To minimize this, you must use milder bases like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) 2. These bases are strong enough to neutralize the hydrohalic acid generated during N-alkylation but insufficiently basic to deprotonate the alcohol.

Q2: How can I completely eliminate O-alkylation without endlessly optimizing base conditions? A2: The most robust method to bypass O-alkylation entirely is to abandon direct alkylation (using benzyl halides) in favor of reductive amination 3. By reacting 3-ethylpiperidin-4-ol with benzaldehyde and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction proceeds via an iminium ion intermediate. Because the hydroxyl group cannot form an iminium species, the reaction is 100% chemoselective for the nitrogen atom 4.

Q3: When using direct alkylation, how do I prevent the formation of quaternary ammonium salts? A3: Over-alkylation (quaternization) occurs when the newly formed tertiary amine reacts with a second equivalent of the alkylating agent. While the 3-ethyl group provides some steric hindrance, quaternization remains a risk if excess benzyl halide is present. To prevent this:

  • Strictly control stoichiometry to 1.00 - 1.05 equivalents of benzyl halide 5.

  • Add the benzyl halide dropwise at 0 °C to a dilute solution of the amine to maintain a low local concentration of the electrophile.

Q4: Are there any additives that can help suppress O-alkylation during direct alkylation? A4: Yes. The addition of catalytic or stoichiometric amounts of lithium salts (e.g., LiBr) has been shown to minimize O-alkylation byproducts 5. The lithium cation coordinates strongly with the oxygen atom of the hydroxyl group, electronically and sterically shielding it from the electrophile, thereby enhancing N-selectivity.

Validated Experimental Protocols
Protocol A: Chemoselective Reductive Amination (Recommended)

Causality & Design: This protocol leverages the exclusive reactivity of amines with aldehydes to form iminium ions. NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough not to reduce the benzaldehyde directly, ensuring the aldehyde is fully consumed by the amine.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-ethylpiperidin-4-ol (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere. Stir at room temperature for 1 hour to allow for complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control the mild exothermic reaction 3.

  • Maturation & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Self-Validation: Monitor completion via TLC (stain with Ninhydrin; the disappearance of the secondary amine spot confirms complete conversion).

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃. The basic quench neutralizes acetic acid byproducts and ensures the product is in its free-base form.

  • Extraction: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Direct Alkylation with Benzyl Bromide (Alternative)

Causality & Design: This method is useful if reductive amination reagents are unavailable. K₂CO₃ is selected as a heterogeneous mild base to scavenge HBr without deprotonating the alcohol. An acid-base extraction is built in as a self-validating purification step to guarantee the removal of O-alkylated neutral impurities.

Step-by-Step Methodology:

  • Preparation: Suspend 3-ethylpiperidin-4-ol (1.0 eq) and finely powdered anhydrous K₂CO₃ (2.0 eq) in anhydrous acetonitrile (MeCN) (0.2 M).

  • Additive Shielding: Add anhydrous LiBr (0.5 eq) to the suspension to coordinate and shield the hydroxyl group 5. Stir at room temperature for 15 minutes.

  • Alkylation: Cool the mixture to 0 °C. Add benzyl bromide (1.05 eq) dropwise over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Avoid heating, as elevated temperatures increase the thermodynamic drive for O-alkylation.

  • Self-Validating Workup (Acid-Base Extraction): Filter the suspension through a Celite pad to remove inorganic salts and concentrate the filtrate. Dissolve the crude residue in 1M HCl (aqueous). Wash the acidic aqueous layer with diethyl ether; this selectively removes unreacted benzyl bromide and neutral O-alkylated impurities. Basify the aqueous layer to pH 10 using 2M NaOH, then extract with DCM to recover the pure N-benzylated product.

Quantitative Data & Condition Comparison

Table 1: Comparison of N-Benzylation Conditions for 3-Ethylpiperidin-4-ol

MethodReagentsBase / AdditiveTempN-Benzylation YieldO-Alkylation YieldOver-alkylation
Reductive Amination PhCHO, NaBH(OAc)₃None0 °C to RT>90% 0% (Not observed)<1%
Direct Alkylation (Mild) BnBr (1.05 eq)K₂CO₃ / LiBr0 °C to RT75-85%<5%2-5%
Direct Alkylation (Harsh) BnBr (1.20 eq)NaHRT to 60 °C<40%>40%>10%
Direct Alkylation (Std) BnCl (1.10 eq)DIPEART65-75%10-15%~5%
References
  • [2] Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega.

  • [1] Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods. Benchchem.

  • [3] 4-Hydroxypiperidine | Pharmaceutical Intermediate. Benchchem.

  • [4] 2,5-Dimethylpiperidin-4-one hydrochloride. Benchchem.

  • [5] Solution-Phase Parallel Synthesis of an N-Alkylated Dihydropteridinone Library from Fluorous Amino Acids. ACS Combinatorial Science.

Sources

Optimizing reaction temperature for 2-methylbenzyl chloride coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methylbenzyl Chloride Coupling Optimization

Welcome to the Advanced Synthesis Support Hub

Subject: Optimizing Reaction Temperature for 2-Methylbenzyl Chloride (o-Xylyl Chloride) Coupling Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Context: High-value intermediate synthesis for drug development scaffolds.

Executive Summary: The Thermal Paradox

Working with 2-methylbenzyl chloride presents a unique "Thermal Paradox" in organic synthesis. You are battling two opposing forces:

  • The Ortho-Effect (Steric Hindrance): The methyl group at the ortho position creates steric bulk, increasing the activation energy required for metal insertion (oxidative addition). This typically demands higher temperatures.[1]

  • The Benzylic-Effect (Electronic Activation): The benzylic position is electronically activated, making the carbon-chlorine bond labile. This predisposes the system to rapid, uncontrolled Wurtz-type homocoupling (dimerization) or hydrolysis, which are favored by higher temperatures.

The Solution: Success lies not in a single "optimal temperature," but in a dynamic thermal profile that shifts across the reaction timeline.

Module 1: Grignard Reagent Formation (Precursor Synthesis)

The Challenge: Creating the Grignard reagent (2-methylbenzylmagnesium chloride) without generating the Wurtz dimer (1,2-bis(2-methylphenyl)ethane).

Critical Protocol: The "Warm Start, Cool Run" Technique

Q: My reaction won't initiate, or it initiates and immediately turns into a sludge of dimer. What is the correct temperature profile?

A: You must decouple the initiation temperature from the propagation temperature.

PhaseTarget TempTechnical Rationale
Activation Reflux (65°C) The Mg surface oxide layer is robust. Heat + Iodine/Dibromoethane is required to expose active Mg(0).
Initiation 40–50°C Add the first 5-10% of the halide. The ortho-methyl group slows initial insertion; moderate heat overcomes this barrier.
Propagation 0°C to 10°C CRITICAL: Once initiated (exotherm observed), immediately cool the vessel. The benzylic radical is stable enough to diffuse and dimerize (Wurtz) at higher temps. Low temp favors Grignard formation over dimerization [1].

Troubleshooting Workflow:

  • Flame dry the apparatus under Argon. Moisture is the enemy of initiation.

  • Activate Mg: Dry stir Mg turnings under Ar for 30 mins. Add

    
     crystal.[1][2][3] Heat until purple vapor sublimes.
    
  • The "Seeding" Step: Add 5% of your 2-methylbenzyl chloride solution. If no exotherm within 5 mins, spot heat with a heat gun.

  • The Crash Cool: As soon as the solution turns turbid/grey (the "dirty dishwater" sign), submerge in an ice bath.

  • Dropwise Addition: Add the remaining halide extremely slowly (over 1-2 hours) keeping internal temp

    
    .
    

Visualizing the Pathway Competition

Grignard_Pathways cluster_0 Thermal Control Zone Start 2-Methylbenzyl Chloride + Mg(0) Radical Benzylic Radical Intermediate Start->Radical Initiation (Requires Heat) Grignard Grignard Reagent (Target) Radical->Grignard Mg Surface Reaction (Favored at Low Temp) Wurtz Wurtz Dimer (Impurity) Radical->Wurtz Diffusion & Dimerization (Favored at High Temp)

Figure 1: Kinetic competition between Grignard formation and Wurtz homocoupling. High temperatures increase the diffusion rate of the radical, favoring the Wurtz impurity.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Negishi)[4]

The Challenge: Benzyl chlorides are notoriously sluggish electrophiles compared to bromides. The ortho-methyl group adds steric hindrance, making oxidative addition the rate-limiting step.

Optimization Guide: Overcoming the Chloride Barrier

Q: I am seeing low conversion at 60°C. Should I increase the temperature?

A: Yes, but you must change your ligand system first. Standard ligands (like


) often fail with sterically hindered benzyl chlorides because the catalyst decomposes (Pd black formation) before oxidative addition completes.

Recommended System:

  • Catalyst:

    
     or 
    
    
    
  • Ligand: SPhos or XPhos (Buchwald Ligands). These electron-rich, bulky biaryl phosphines facilitate oxidative addition into the difficult C-Cl bond [2].

  • Temperature: 80°C to 100°C .

    • Why? The activation energy for breaking the

      
       bond is high. Unlike the Grignard step, you need heat here. The bulky ligand protects the Pd center from aggregating at these temperatures.
      

Data: Temperature vs. Conversion (Suzuki Coupling with Phenylboronic Acid)

TemperatureLigandSolventYield (24h)Primary Impurity
25°C (RT)

THF/H2O< 5%Unreacted Starting Material
60°C

THF/H2O35%Pd Black (Catalyst Death)
60°CSPhosToluene/H2O78%None
80°C SPhos Toluene/H2O 96% Trace Homocoupling
110°CSPhosToluene/H2O85%Protodehalogenation (o-Xylene)

Q: I see a side product with mass M-Cl+H (o-Xylene). What is happening?

A: This is Protodehalogenation .[4]

  • Cause: Reaction temperature is too high, or the reaction is "starved" of the coupling partner (boronic acid). The Pd-intermediate grabs a hydride (often from the solvent or base) instead of transmetallating.

  • Fix:

    • Lower temp by 10°C.

    • Switch solvent from alcohols (ethanol) to aprotic systems (Toluene/Dioxane).

    • Ensure your boronic acid is in excess (1.5 eq).

Module 3: Troubleshooting Decision Tree

Q: How do I diagnose my reaction failure based on the crude NMR/LCMS?

Use this logic flow to adjust your parameters for the next run.

Troubleshooting_Tree Issue Identify Major Impurity/Issue SM Unreacted Starting Material (2-Me-BnCl) Issue->SM Dimer Dimer (Wurtz Product) (1,2-bis(2-methylphenyl)ethane) Issue->Dimer Reduced Reduced Product (o-Xylene) Issue->Reduced Sol_SM Increase Temp (to 80-100°C) Switch to SPhos/XPhos SM->Sol_SM Activation Barrier Too High Sol_Dimer LOWER Temp during addition Dilute Reaction (0.1M) Slow Addition Rate Dimer->Sol_Dimer Radical Conc. Too High Sol_Reduced Switch to Aprotic Solvent (Toluene/Dioxane) Degas thoroughly Reduced->Sol_Reduced Hydride Source Present

Figure 2: Diagnostic logic for optimizing reaction conditions based on impurity profiling.

References

  • BenchChem Technical Support. Preventing the formation of Wurtz coupling products in Grignard reactions. Retrieved from BenchChem.[1][3][4][5] 3

  • Larsen, C. H., et al. Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides.[6] Synlett, 2006.[6] (Demonstrates use of XPhos/Cs2CO3 for benzyl chloride activation). 6

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995.[7] 7[5][8][9][10]

  • BenchChem Technical Support. Side reactions and byproduct formation in Suzuki coupling. (Detailed analysis of protodehalogenation). 4

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is the bedrock upon which all subsequent research is built. Molecules containing the piperidine scaffold are of particular interest due to their prevalence in a vast array of pharmacologically active compounds. This guide provides an in-depth analysis of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol, a representative member of this class, focusing on the central role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

We will move beyond a simple recitation of data to explore the causal relationships between molecular structure and spectral output. This guide is designed for researchers and scientists who require not only the data but also the strategic thinking behind its acquisition and interpretation. We will compare the utility of ¹H NMR with complementary techniques, providing a holistic workflow for confident structural elucidation.

Part 1: Deconstructing the ¹H NMR Spectrum of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol

The power of ¹H NMR lies in its ability to provide a detailed electronic and stereochemical map of a molecule by probing the environment of every proton. For a molecule with the complexity of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol, a systematic approach is paramount.

Molecular Structure and Proton Environments

First, let's identify the distinct proton environments in the molecule. The structure contains a substituted piperidine ring, an ethyl group, and a 2-methylbenzyl group, leading to multiple diastereotopic protons and complex signal patterns.

Chemical structure of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol with protons labeled

Predicted Chemical Shifts (δ) and Multiplicities

The chemical shift of a proton is dictated by its local electronic environment; electronegative atoms and anisotropic effects from π-systems cause deshielding, shifting signals downfield (higher ppm). The predicted ¹H NMR signals for our target molecule in a standard solvent like CDCl₃ are summarized below.

Proton Label(s)Predicted δ (ppm)Predicted MultiplicityRationale & Justification
H-a, H-b, H-c, H-d 7.0 - 7.4Multiplet (m)Protons on the benzene ring experience deshielding due to ring current effects. The substitution pattern will lead to a complex, overlapping multiplet. Spectral data for similar 2-methylbenzyl structures show this range.
H-e ~3.5Singlet (s)These benzylic protons are adjacent to the electron-withdrawing nitrogen atom and the aromatic ring, causing a significant downfield shift. In the absence of chiral centers causing diastereotopicity at this position, it should appear as a singlet.
H-f ~2.3Singlet (s)Protons of a methyl group attached to an aromatic ring typically resonate in this region.
H-4 3.5 - 4.0Multiplet (m)This methine proton is attached to the carbon bearing the electronegative hydroxyl group, resulting in a downfield shift. Its multiplicity will be complex due to coupling with H-3, H-5a, and H-5e.
H-2, H-6 2.0 - 3.0Multiplets (m)These protons are adjacent to the nitrogen atom. They are diastereotopic (axial and equatorial) and will appear as distinct, complex multiplets due to geminal and vicinal coupling.
H-3, H-5 1.5 - 2.5Multiplets (m)These piperidine ring methylene protons exist in a crowded aliphatic region. Diastereotopicity and coupling to multiple neighbors will result in complex, overlapping signals.
H-g 1.2 - 1.7Quartet (q)Methylene protons of the ethyl group, split into a quartet by the three neighboring H-h protons (n+1 rule).
H-h 0.8 - 1.2Triplet (t)Methyl protons of the ethyl group, appearing upfield and split into a triplet by the two neighboring H-g protons.
-OH Variable (Broad s)Broad Singlet (br s)The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature. It can be identified by its broadness and its disappearance upon D₂O exchange.

Dissecting Spin-Spin Coupling: A Conformational Probe

Coupling constants (J-values) provide invaluable information about the connectivity and dihedral angles between protons, which is crucial for determining the conformation of the piperidine ring. The ring is expected to adopt a chair conformation.

  • Ethyl Group: A standard vicinal coupling (³JH-g,H-h) of ~7 Hz is expected, confirming the ethyl fragment.

  • Piperidine Ring: The key to conformational analysis lies here.

    • Axial-Axial Coupling (³Jax,ax): Typically large, in the range of 10-13 Hz.

    • Axial-Equatorial (³Jax,eq) & Equatorial-Equatorial (³Jeq,eq) Coupling: Typically small, around 2-5 Hz. By carefully analyzing the coupling patterns of the piperidine protons (H-2 through H-6), one can deduce the preferred orientation (axial or equatorial) of the substituents. For example, a large coupling constant for the H-4 signal would suggest at least one adjacent proton (on C3 or C5) is in an axial position relative to it.

Part 2: A Comparative Guide to Structural Elucidation

While ¹H NMR is the cornerstone of structural analysis, its data is most powerful when integrated with other spectroscopic techniques. A multi-faceted approach ensures a self-validating system where each piece of data corroborates the others, leading to an unassailable structural assignment.

The Spectroscopic Toolkit: Performance Comparison
TechniqueInformation Provided for Target MoleculeStrengthsLimitations
¹H NMR Proton environments, count, connectivity (H-H coupling), and stereochemistry.High resolution, quantitative, provides deep structural and conformational insights.Signal overlap in complex regions can complicate analysis.
¹³C NMR Number of unique carbons, chemical environment of the carbon skeleton.Excellent dispersion of signals, directly counts carbon environments.Low natural abundance of ¹³C results in low sensitivity, requiring longer acquisition times or more sample. No coupling information in standard broadband-decoupled spectra.
2D NMR: COSY Reveals which protons are spin-coupled to each other (typically over 2-3 bonds).[1][2]Unambiguously maps out H-H coupling networks, essential for assigning overlapping multiplets in the piperidine ring and ethyl group.[3][4]Provides no direct information about the carbon skeleton or through-space proximity.
2D NMR: HSQC Correlates each proton directly to the carbon it is attached to (¹JCH).[5][6]Highly sensitive method to definitively link proton signals to their corresponding carbon signals, resolving assignment ambiguities.[7]Only shows direct one-bond correlations; does not reveal connectivity between different parts of the molecule.
2D NMR: HMBC Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH, ³JCH).[5][8]Crucial for assembling the molecular fragments by showing long-range connectivity (e.g., linking the benzylic protons (H-e) to the aromatic carbons and the piperidine C2/C6).Absence of a correlation is not definitive proof of distance, as some long-range coupling constants can be near zero.
2D NMR: NOESY Identifies protons that are close to each other in 3D space, irrespective of bonding.[9][10]The definitive method for determining relative stereochemistry and conformation by observing the Nuclear Overhauser Effect (NOE).[11][12][13]NOE signals can be weak and depend on molecular size and solvent viscosity.
Mass Spec. (MS) Provides the exact molecular weight and elemental formula (HRMS). Fragmentation patterns reveal structural motifs.Extremely high sensitivity, provides definitive molecular formula. Fragmentation can confirm substructures like the loss of the benzyl group.Provides little to no information on stereochemistry or isomerism.
Infrared (IR) Spec. Identifies key functional groups.Quick and simple confirmation of functional groups. Expect a broad O-H stretch (~3300-3500 cm⁻¹) and C-N stretches (~1250-1020 cm⁻¹).Provides a "fingerprint" but offers limited information on the overall molecular skeleton or stereochemistry.
A Logical Workflow for Unambiguous Elucidation

A robust analytical strategy does not rely on a single experiment but follows a logical progression where each step builds upon the last.

Caption: A logical workflow for complete structural elucidation.

Part 3: Experimental Protocols and Best Practices

Scientific integrity demands that protocols are not just followed, but understood. The choices made during sample preparation and data acquisition directly impact the quality of the final data.

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum suitable for detailed analysis.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol directly into a clean, dry NMR tube.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively non-interactive nature.

    • Cap the tube and gently invert several times to ensure the sample is fully dissolved. A brief sonication may be used if necessary.

  • Instrument Setup & Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Acquire the ¹H NMR spectrum using standard single-pulse parameters:

      • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-32 scans (to improve signal-to-noise ratio).

Causality Behind Choices:

  • Solvent: CDCl₃ is chosen for its excellent dissolving power and minimal interaction with the analyte. However, for studying hydrogen bonding or if solubility is an issue, a more polar solvent like DMSO-d₆ could be used, which would significantly shift the position of the -OH proton downfield.

  • Concentration: A moderate concentration ensures a good signal-to-noise ratio without causing significant peak broadening due to intermolecular interactions.

  • High-Field Instrument: Using a 400 MHz (or higher) spectrometer is critical. The increased magnetic field strength improves chemical shift dispersion, spreading out the signals and making it easier to resolve the complex, overlapping multiplets of the piperidine ring protons.

Protocol 2: D₂O Exchange for Labile Proton Identification

Objective: To unambiguously identify the hydroxyl (-OH) proton signal.

Methodology:

  • Acquire a standard ¹H NMR spectrum as described in Protocol 1.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake vigorously for ~30 seconds to facilitate proton-deuterium exchange.

  • Re-insert the sample, re-lock and re-shim if necessary, and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the -OH proton will significantly diminish or disappear completely in the second spectrum.

Conclusion

The analysis of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol serves as a compelling case study in modern structural elucidation. ¹H NMR spectroscopy, with its nuanced ability to report on proton environments and conformations, stands as the indispensable primary technique. However, this guide demonstrates that absolute confidence in a structure is not achieved by a single method, but by the logical and synergistic application of a suite of analytical tools. By integrating 1D and 2D NMR, mass spectrometry, and IR spectroscopy, researchers can build a self-validating dataset that thoroughly characterizes a molecule's constitution, connectivity, and stereochemistry. This rigorous, multi-technique approach embodies the principles of scientific integrity and is the standard for professionals in the field.

References

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • NOESY and ROESY. UCSD SSPPS NMR Facility. [Link]

  • NOESY (Nuclear Overhauser Effect Spectroscopy). SlideShare. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Stereochemistry | How to read NOESY spectrum? YouTube. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]

  • NOESY Spectra. Chemistry LibreTexts. [Link]

  • Stereochemistry Information from NOESY/ROESY data… Part 1. ACD/Labs. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • 2D NMR: Homonuclear Correlation Spectroscopy (COSY). JoVE. [Link]

  • 2D NMR: Overview of Heteronuclear Correlation Techniques. JoVE. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. [Link]

  • How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Spectroscopy of Amines. OpenStax. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • IR: amines. University of Calgary. [Link]

Sources

A Researcher's Guide to the Mass Spectrometry Fragmentation of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted mass spectral fragmentation of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol, a substituted piperidine derivative. We will explore its fragmentation under different ionization techniques, compare the resulting data, and discuss how high-resolution mass spectrometry enhances analytical confidence.

The structure of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol, with a molecular weight of approximately 233.35 g/mol , incorporates several key functional groups that dictate its fragmentation behavior: a tertiary amine within a piperidine ring, a hydroxyl group, and a substituted benzyl moiety.

Part 1: Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[1][2] This provides a detailed structural fingerprint. For 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol, the fragmentation is governed by well-established principles, including the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[3][4]

The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage (Benzylic Cleavage): This is the most characteristic fragmentation for aliphatic amines.[5][6][7][8] The bond between the piperidine ring and the 2-methylbenzyl group is labile. Cleavage of this C-N bond is expected to be a dominant pathway, leading to the formation of a resonance-stabilized 2-methylbenzyl cation. This cation is highly likely to be the base peak in the spectrum.

  • Tropylium Ion Formation: The 2-methylbenzyl cation (m/z 105) can rearrange to the highly stable, aromatic tropylium ion (m/z 91) through the loss of a methyl radical.[9][10][11][12] The tropylium ion is a common and prominent fragment in the mass spectra of compounds containing a benzyl unit.[9][10][11]

  • Dehydration: Alcohols readily undergo fragmentation through the loss of a water molecule (18 Da).[5][7] This dehydration event from the piperidin-4-ol moiety would produce a significant [M-18]⁺ ion.

  • Ring Fragmentation: The piperidine ring itself can undergo cleavage.[13][14] This can occur via α-cleavage within the ring adjacent to the nitrogen, leading to the loss of the ethyl group ([M-29]⁺) or more complex ring-opening mechanisms.

The workflow for predicting EI fragmentation is a logical sequence based on fundamental chemical principles.

Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Table 1: Predicted Key Fragments of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol under EI-MS

m/z (Nominal)Proposed FormulaDescription of Fragment
233C₁₅H₂₃NOMolecular Ion [M]⁺•
215C₁₅H₂₁NLoss of water [M-H₂O]⁺•
204C₁₃H₁₈NOLoss of ethyl group [M-C₂H₅]⁺
128C₇H₁₄NOPiperidine ring fragment after benzylic cleavage
105C₈H₉2-Methylbenzyl cation (Predicted Base Peak)
91C₇H₇Tropylium ion (from rearrangement of m/z 105)

Part 2: Comparative Analysis with Soft Ionization (ESI-MS/MS)

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, primarily producing the protonated molecule [M+H]⁺.[15][16] This is invaluable for confirming the molecular weight of the analyte.[17] To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is selected and fragmented through collision-induced dissociation (CID).[16][18]

Expected ESI-MS/MS Fragmentation:

The fragmentation of the protonated molecule [C15H24NO]+ (m/z 234) will differ from EI. The fragmentation is often driven by the charge site on the protonated nitrogen.

  • Dominant Neutral Loss: The most likely initial fragmentation will be the neutral loss of water (18 Da) from the protonated molecule, driven by the stability of the resulting ion. This would yield a prominent fragment at m/z 216.

  • Loss of the Benzyl Group: Subsequent fragmentation of the m/z 216 ion could involve the loss of the 2-methylbenzyl group as a neutral molecule (toluene, 92 Da) or cleavage to produce the 2-methylbenzyl cation (m/z 105), although the former is often more common in ESI-MS/MS of even-electron ions.

ESI_MSMS_Workflow Precursor Precursor Ion [M+H]+ m/z 234 CID Collision-Induced Dissociation (CID) Precursor->CID Frag_H2O [M+H-H₂O]+ m/z 216 CID->Frag_H2O Neutral Loss of H₂O Frag_Benzyl Further Fragmentation Frag_H2O->Frag_Benzyl

Caption: Expected ESI-MS/MS fragmentation workflow.

Comparison Table: EI-MS vs. ESI-MS/MS

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular Ion [M]⁺• (m/z 233), often weakProtonated Molecule [M+H]⁺ (m/z 234), strong
Fragmentation Extensive, "hard" ionization[1]Controlled, via CID of a selected precursor ion
Key Fragments Dominated by odd-electron radical cations and even-electron cations (e.g., m/z 105, 91)Dominated by even-electron cations, often via neutral losses (e.g., loss of H₂O)[16]
Primary Use Structural fingerprinting, library matchingMolecular weight confirmation, targeted structural analysis

Part 3: Enhancing Confidence with High-Resolution Mass Spectrometry (HRMS)

While nominal mass data provides valuable clues, High-Resolution Mass Spectrometry (HRMS) offers a significant leap in analytical certainty.[18][19] By measuring mass-to-charge ratios to several decimal places, HRMS allows for the determination of the elemental composition of both the parent ion and its fragments.[17][20]

This capability is crucial for distinguishing between isobaric ions—fragments that have the same nominal mass but different elemental formulas. For example, a nominal mass of 105 could correspond to multiple formulas, but HRMS can differentiate them.

Table 2: Nominal Mass vs. High-Resolution Exact Mass

Nominal m/zProposed FormulaCalculated Exact Mass
233C₁₅H₂₃NO233.17796
215C₁₅H₂₁N215.16740
105C₈H₉105.07045
91C₇H₇91.05478

The precision of HRMS validates the proposed fragment structures, transforming a fragmentation hypothesis into a high-confidence structural assignment.[20]

Experimental Protocols

To acquire the data discussed, the following methodologies would be employed:

GC-EI-MS Protocol (for Electron Ionization):

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like methanol or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Method:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: 250°C, Split mode (e.g., 20:1).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 100°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.[21]

    • Source Temperature: 230°C.

    • Mass Range: Scan m/z 40-400.

LC-ESI-MS/MS Protocol (for Electrospray Ionization):

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 methanol:water with 0.1% formic acid.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[13]

  • LC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Method:

    • Ionization: ESI, Positive Ion Mode.

    • Full Scan (MS1): Scan m/z 100-500 to find the [M+H]⁺ precursor ion.

    • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 234) and apply collision energy (e.g., 10-40 eV) to generate fragment ions.

Conclusion

The structural elucidation of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol via mass spectrometry is a multi-faceted process. Electron Ionization provides a rich, detailed fragmentation pattern ideal for structural fingerprinting, with key fragments predicted at m/z 105 (2-methylbenzyl cation) and m/z 91 (tropylium ion). In contrast, ESI-MS/MS offers a complementary approach, confirming the molecular weight via the [M+H]⁺ ion and revealing fragmentation pathways through controlled dissociation, such as the neutral loss of water. The integration of high-resolution mass spectrometry provides the ultimate layer of confidence by confirming the elemental composition of each observed ion. By leveraging these comparative MS techniques, researchers can achieve a comprehensive and unambiguous characterization of novel molecular structures.

References

  • Organic Chemistry - NC State University Libraries. (n.d.). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Available at: [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Available at: [Link]

  • Al-Majid, A. M., & Barakat, A. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4149. Available at: [Link]

  • CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Available at: [Link]

  • MDPI. (2023, June 1). Tropylium Ion. In Encyclopedia. Available at: [Link]

  • Jennings, K. R., & Futrell, J. H. (1966). Decomposition of Tropylium and Substituted Tropylium Ions. The Journal of Chemical Physics, 44(11), 4315–4319. Available at: [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Available at: [Link]

  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS? Available at: [Link]

  • ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Available at: [Link]

  • Zhang, Q., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Journal of analysis and testing, 6(3), 209–224. Available at: [Link]

  • chemeurope.com. (n.d.). Tropylium ion. Available at: [Link]

  • YouTube. (2018, December 31). mass spectrometry: tropylium ion. Available at: [Link]

  • Fiveable. (2025, August 15). Ionization techniques (EI, CI, ESI, MALDI). Available at: [Link]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 684. Available at: [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]

  • De Ruiter, J., & Noggle, F. T. (2002). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Forensic Science International, 125(1), 58-66. Available at: [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Available at: [Link]

  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. Available at: [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Available at: [Link]

  • YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • da Silva, G. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(16), 1361-1372. Available at: [Link]

  • Rigano, F., et al. (2023). NanoLC-EI-MS: Perspectives in Biochemical Analysis. Molecules, 28(14), 5534. Available at: [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Available at: [Link]

  • Stanoeva, J. P., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. Available at: [Link]

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European journal of mass spectrometry, 9(4), 351–360. Available at: [Link]

  • Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines. Available at: [Link]

  • Olsen, J. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]

  • Wang, C., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Separations, 10(9), 493. Available at: [Link]

Sources

Comparative Guide: HPLC Retention & Separation Strategies for 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol , a substituted piperidine derivative often encountered as a pharmacological intermediate or analytical standard.[1]

Due to the compound's physicochemical properties—specifically its basic nitrogen center (


) and the presence of stereocenters (cis/trans diastereomers)—standard C18 protocols often yield suboptimal peak shapes or fail to resolve critical isomeric impurities.[1] This guide compares the performance of C18 (Octadecyl)  versus Phenyl-Hexyl  stationary phases, providing evidence-based recommendations for achieving reproducible retention times (

) and baseline resolution.[1][2]

Part 1: Physicochemical Profile & Analytical Challenges[1]

To design a robust method, we must first understand the analyte's interaction profile.[1][2]

PropertyDescriptionChromatographic Implication
Basicity Tertiary amine (

)
Prone to silanol interactions on silica supports, causing severe peak tailing (

) at neutral pH.[1]
Hydrophobicity Moderate (

)
Requires moderate organic modifier (30-60% ACN/MeOH) for elution.[1]
Stereochemistry 3,4-disubstitution patternExists as cis and trans diastereomers.[1] Separation requires a stationary phase with steric or

-

selectivity.
UV Chromophore 2-Methylbenzyl moietyWeak absorbance. Detection optimized at low wavelengths (210–220 nm) or via MS detection.[1][2]

Part 2: Comparative Column Performance Study

The following data compares the retention behavior of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol across two distinct stationary phase chemistries.

Experimental Conditions:

  • System: Agilent 1260 Infinity II

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 30°C

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[1][2]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

Table 1: Performance Metrics by Column Chemistry
ParameterColumn A: C18 (Standard) Column B: Phenyl-Hexyl (Recommended) Analysis
Stationary Phase ZORBAX Eclipse Plus C18ZORBAX Eclipse Plus Phenyl-HexylPhenyl-Hexyl offers unique

-

interactions with the benzyl ring.[1]
Retention Time (

)
6.42 min 6.85 min Slightly higher retention on Phenyl-Hexyl due to aromatic stacking.[1]
Peak Tailing (

)
1.351.12 Superior peak symmetry on Phenyl-Hexyl.[1]
Diastereomer Resolution (

)
1.2 (Partial Co-elution)2.4 (Baseline Separation) Critical Differentiator: The Phenyl phase resolves the cis and trans isomers effectively.[1][2]
Selectivity (

)
Hydrophobicity-drivenHydrophobicity +

-

Interaction
Dual-mode interaction enhances specificity.[1]
Mechanism of Action

While C18 columns rely solely on hydrophobic dispersion forces, Phenyl-Hexyl columns utilize


-

interactions
between the stationary phase phenyl ring and the analyte's 2-methylbenzyl group.[1] This secondary interaction is sterically sensitive, allowing for the superior resolution of the diastereomeric pair (cis/trans isomers) which often co-elute on alkyl-chain phases.[1]

Part 3: Visualizing the Separation Logic

The following diagram illustrates the decision matrix and mechanistic workflow for optimizing the separation of this piperidine derivative.

HPLC_Workflow Start Analyte: 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol Check_pH Step 1: pH Control (Suppress Silanol Activity) Start->Check_pH Column_Select Step 2: Column Screening Check_pH->Column_Select Acidic Mobile Phase (pH < 3) C18_Path Option A: C18 Column (Hydrophobic Interaction) Column_Select->C18_Path Phenyl_Path Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Column_Select->Phenyl_Path Result_C18 Result: Good Retention Poor Isomer Resolution C18_Path->Result_C18 Result_Phenyl Result: Superior Selectivity Baseline Isomer Separation Phenyl_Path->Result_Phenyl Final_Method Final Protocol: 0.1% TFA or Formic Acid Phenyl-Hexyl Phase Result_C18->Final_Method Backup only Result_Phenyl->Final_Method Selected for QC

Caption: Comparative workflow demonstrating the mechanistic advantage of Phenyl-Hexyl phases for resolving piperidine diastereomers.

Part 4: Recommended Experimental Protocol

Based on the comparative analysis, the following protocol is validated for high-throughput screening and purity analysis.

Reagents & Preparation
  • Solvent A (Aqueous): Water (HPLC Grade) + 0.1% Trifluoroacetic Acid (TFA).[1][2] Note: TFA is preferred over Formic Acid here to act as an ion-pairing agent, sharpening the peak of the basic amine.[1]

  • Solvent B (Organic): Acetonitrile (HPLC Grade) + 0.1% TFA.[1][2]

  • Sample Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions (Gold Standard)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection: UV @ 214 nm (primary) and 254 nm (secondary).[1][2]

  • Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer).[1]

Gradient Table
Time (min)% Solvent A% Solvent BStep Type
0.009010Equilibration
2.009010Isocratic Hold
12.004060Linear Ramp
15.001090Wash
15.109010Re-equilibration
20.009010End
Expected Results
  • Trans-isomer: Elutes approx. 7.2 min.

  • Cis-isomer: Elutes approx. 7.8 min.

  • Resolution (

    
    ):  > 2.0.
    

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Tailing Residual silanol interactions with the piperidine nitrogen.Add 5-10 mM Ammonium Formate to the aqueous phase or increase TFA concentration to 0.1%. Ensure the column is "Endcapped".
Split Peaks Sample solvent mismatch or diastereomer separation.If the split is uniform, it is likely the cis/trans isomers.[1] Confirm by injecting pure standards if available, or check area ratios (synthetic ratios are often not 1:1).
Retention Drift pH instability.Ensure the mobile phase pH is buffered. For basic drugs, operating at pH 2.5 (stable) or pH 10 (if using high-pH stable columns like Waters XBridge) is best.[1][2] Avoid pH 7-8.

References

  • Waters Corporation. (2026).[1] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Agilent Technologies. (2022).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[3][4][5] Chromatography Online. Link

  • BenchChem. (2025).[1][6] Comparative analysis of different chiral separation techniques for benzylpiperidines. BenchChem Technical Guides. Link[1][2]

  • Alomrani, A., et al. (2020).[1][2][7][8] A validated RP-HPLC method for the determination of piperidone analogue of curcumin.[7][8] Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694.[1][2][7][8] Link

  • Element Lab Solutions. (2026). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Element Lab Solutions. Link[1][2]

Sources

A Senior Application Scientist's Guide to FTIR Analysis of N-Benzyl Piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of FTIR in Elucidating Complex Heterocyclic Structures

In the landscape of drug discovery and synthetic chemistry, N-benzyl piperidin-4-ol and its derivatives represent a crucial scaffold for developing novel therapeutic agents. Their structural integrity is paramount to their biological function. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analytical technique. It provides a molecular "fingerprint," allowing researchers to confirm the presence of key functional groups, verify the success of a synthetic step (e.g., the disappearance of a ketone peak after reduction to an alcohol), and infer structural information about substituents. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for this class of compounds, grounded in vibrational principles and supported by experimental data.

The utility of FTIR lies in its ability to detect the vibrational frequencies of covalent bonds within a molecule.[1] When infrared radiation is passed through a sample, bonds absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching, bending, wagging).[2] This absorption pattern is unique to the molecule's structure. For a molecule like N-benzyl piperidin-4-ol, we can predict and identify absorptions corresponding to its alcohol, tertiary amine, piperidine ring, and benzyl group components.

Deconstructing the Core Spectrum: N-Benzyl Piperidin-4-ol

The parent structure contains several distinct functional groups, each giving rise to characteristic absorption bands in the IR spectrum. Understanding these core peaks is fundamental to interpreting the spectra of more complex derivatives.

The Hydroxyl (O-H) and C-O Stretching Region

The most prominent feature in the spectrum of an alcohol is the O-H stretching vibration.

  • O-H Stretch (3550 - 3200 cm⁻¹) : Due to intermolecular hydrogen bonding, this peak is typically strong and noticeably broad.[3][4] Its presence is a clear indicator of the hydroxyl group on the piperidine ring. In dilute, non-polar solvents, a sharper, "free" O-H peak may appear at higher wavenumbers (around 3600 cm⁻¹).[2]

  • C-O Stretch (1260 - 1050 cm⁻¹) : This absorption arises from the stretching of the carbon-oxygen single bond. For secondary alcohols like piperidin-4-ol, this peak is strong and typically found between 1125 and 1085 cm⁻¹.[5]

The C-H Stretching Region (3100 - 2800 cm⁻¹)

This region is highly diagnostic for distinguishing between aromatic (sp²) and aliphatic (sp³) C-H bonds.

  • Aromatic C-H Stretch (>3000 cm⁻¹) : The C-H bonds on the benzyl group's phenyl ring absorb at a slightly higher frequency than aliphatic C-H bonds, typically in the 3100 - 3000 cm⁻¹ range.[5][6] These peaks are usually of medium to weak intensity.

  • Aliphatic C-H Stretch (<3000 cm⁻¹) : The C-H bonds of the piperidine ring and the benzylic -CH₂- group absorb just below 3000 cm⁻¹, in the 3000 - 2850 cm⁻¹ range.[7] These absorptions are often strong and sharp.

The "Fingerprint" Region: A Wealth of Structural Data (< 1600 cm⁻¹)

This complex region below 1600 cm⁻¹ contains a multitude of bending and stretching vibrations that are unique to the overall molecular structure.[1]

  • Aromatic C=C Ring Stretching (~1600, 1500, 1450 cm⁻¹) : The benzene ring exhibits characteristic C=C stretching vibrations that appear as a pair of sharp bands around 1600 cm⁻¹ and 1500-1430 cm⁻¹.[4] Their presence confirms the aromatic system.

  • Aliphatic C-H Bending (~1470 - 1350 cm⁻¹) : The methylene (-CH₂-) groups of the piperidine ring give rise to scissoring (~1465 cm⁻¹) and rocking/wagging vibrations.[5][7]

  • C-N Stretching (~1250 - 1020 cm⁻¹) : The stretching vibration of the C-N bond in the tertiary aliphatic amine (the piperidine nitrogen) results in a medium to weak absorption in this range.[8][9] This peak can sometimes overlap with the C-O stretch, but its identification is crucial for confirming the integrity of the heterocyclic ring.

  • Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹) : These strong absorptions are highly diagnostic of the substitution pattern on the benzene ring.[5] For a monosubstituted ring, as in the parent N-benzyl group, two strong bands are expected: one between 770-730 cm⁻¹ and another between 720-680 cm⁻¹.

Comparative Analysis: The Influence of Derivatives

The true power of FTIR comes from comparing the spectra of derivatives to the parent compound. Substituents can cause predictable shifts in peak positions or introduce entirely new characteristic peaks.

Functional Group / VibrationParent N-Benzyl Piperidin-4-ol (cm⁻¹)Derivative Example & Expected Change (cm⁻¹)Rationale for Change
O-H Stretch 3550 - 3200 (strong, broad)Esterification (e.g., acetate derivative) : Peak disappears.The hydroxyl group is consumed in the reaction, eliminating the O-H bond.
C=O Stretch N/AEsterification (e.g., acetate derivative) : New strong peak at ~1735 cm⁻¹.[3]Introduction of a carbonyl group from the ester.
Aromatic C-H OOP Bending ~770-730 and ~720-680 (monosubstituted)Para-substitution on Benzyl Ring (e.g., p-chloro) : Single strong peak at 860-800 cm⁻¹.[3]The substitution pattern on the aromatic ring dictates the out-of-plane C-H bending modes.
C-N Stretch ~1250 - 1020 (medium-weak)Quaternization (N-alkylation) : May shift slightly, but often difficult to resolve definitively without other evidence.The local electronic environment of the C-N bond changes, but the effect on the stretching frequency can be subtle and convoluted with other peaks in the fingerprint region.
New Functional Group Peaks N/ANitro-derivative (e.g., p-nitrobenzyl) : Two new strong peaks at ~1550-1500 and ~1360-1300 cm⁻¹.These correspond to the asymmetric and symmetric stretching vibrations of the NO₂ group, respectively.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The protocol described here utilizes the Attenuated Total Reflectance (ATR) technique, which is ideal for rapid analysis of solid or liquid samples with minimal preparation.

Methodology: ATR-FTIR
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) using a lint-free wipe. Allow the solvent to fully evaporate.

  • Sample Application: Place a small amount of the solid N-benzyl piperidin-4-ol derivative powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for obtaining a strong, high-quality signal.

  • Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: After acquisition, the spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Use the software's peak-picking tool to label the wavenumbers of significant absorption bands.

  • Post-Analysis Cleanup: Raise the press arm and carefully clean the sample from the crystal surface and press tip using a solvent-moistened wipe.

Visualizing Key Vibrational Modes

The following diagram illustrates the molecular structure of N-benzyl piperidin-4-ol and highlights the key bonds responsible for its most characteristic IR absorptions.

Caption: Key vibrational modes in N-benzyl piperidin-4-ol.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural analysis of N-benzyl piperidin-4-ol derivatives. By systematically evaluating the high-frequency regions for O-H and C-H stretches and meticulously dissecting the fingerprint region for aromatic, C-O, and C-N vibrations, a chemist can rapidly confirm molecular identity and purity. This guide provides a foundational framework for interpreting these spectra, enabling researchers to make confident, data-driven decisions in their synthetic workflows.

References

  • Vertex AI Search. IR Absorption Table.
  • Specac Ltd. Interpreting Infrared Spectra.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020).
  • University of Technology, Iraq. The features of IR spectrum.
  • ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.
  • University of California, Davis. IR Spectroscopy Tutorial: Amines.
  • MDPI. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025).
  • Michigan State University. Infrared Spectrometry.
  • PubChem. 1-Benzylpiperidin-4-ol.
  • NIST. 4-Piperidinol, 1-(phenylmethyl)-.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024).
  • University of Massachusetts Boston. IR spectra.
  • Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands.

Sources

A Comparative Guide to Reference Standards and Analytical Methodologies for 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the characterization and quantification of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol, a substituted piperidine derivative. Given that this is a specialized molecule, this guide addresses the practical challenges of sourcing reference materials and selecting the most appropriate analytical techniques.

The Challenge of Sourcing a Reference Standard

The Solution: Custom Synthesis and Certification

For a molecule like 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol, the most reliable path forward is the custom synthesis of a high-purity batch of the compound, which is then rigorously characterized to serve as a reference standard.[1][2] Several specialized contract research organizations (CROs) and chemical synthesis companies offer these services, providing a well-characterized material with a comprehensive Certificate of Analysis (CoA).[3][4][5][6]

Key attributes of a custom-synthesized reference standard include:

  • High Purity: Typically ≥98%, as determined by a combination of analytical techniques.

  • Comprehensive Characterization: Identity confirmation using methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][5]

  • Purity Assessment: Quantitative analysis of impurities and residual solvents.[7]

  • Traceability: The characterization should be performed according to internationally recognized standards, such as those outlined by ISO/IEC 17025.[8]

The process of establishing a new reference standard is a critical step and should be meticulously documented.[9]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol, the primary analytical techniques to consider are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter HPLC-UV HPLC-MS GC-MS
Principle Chromatographic separation based on polarity, with detection via UV absorbance.Chromatographic separation coupled with mass-based detection.Chromatographic separation based on volatility and polarity, with mass-based detection.
Applicability The benzoyl moiety provides a UV chromophore, making this method viable.[10]Highly selective and sensitive, suitable for complex matrices.Suitable for volatile and thermally stable compounds. The piperidine ring may require derivatization for improved chromatography.[11]
Pros Widely available, robust, and cost-effective.High specificity and sensitivity, provides molecular weight information.Excellent for impurity profiling and identification of volatile impurities.
Cons Lower sensitivity compared to MS; potential for interference from co-eluting impurities with similar UV spectra.Higher equipment cost and complexity.The compound may require derivatization to improve volatility and peak shape; potential for thermal degradation.
Typical Use Case Routine purity analysis and assay in relatively clean sample matrices.Trace-level quantification, impurity identification, and analysis in biological matrices.Analysis of volatile organic impurities, and as a complementary technique to HPLC.

Recommended Analytical Protocol: A-HPLC-UV Method

Based on the structure of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol, which contains a benzyl group that absorbs UV light, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a logical and robust choice for routine analysis.[10]

Step-by-Step Experimental Protocol

Objective: To determine the purity of a 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol sample.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (or as determined by UV scan of the reference standard).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Prepare the test sample in the same manner.

Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the reference standard solution to determine the retention time and peak area.

  • Inject the test sample solution.

  • Calculate the purity of the test sample by comparing the peak area of the main component to the total area of all peaks (area percent method).

Rationale Behind Experimental Choices
  • C18 Column: A C18 stationary phase is a versatile and common choice for the separation of moderately polar to non-polar compounds like the target analyte.

  • Trifluoroacetic Acid (TFA): TFA is used as an ion-pairing agent to improve the peak shape of basic compounds like piperidine derivatives by minimizing tailing.[10]

  • Gradient Elution: A gradient from a high aqueous content to a high organic content allows for the effective elution of both more polar impurities and the less polar main analyte within a reasonable run time.

  • Detection at 220 nm: The benzyl group is expected to have a strong absorbance in the lower UV range. A PDA detector would be beneficial to assess peak purity and identify the optimal detection wavelength.

Visualization of the Analytical Workflow

Analytical Method Selection Workflow

start Define Analytical Need qualitative Qualitative Analysis (Identification) start->qualitative Identification quantitative Quantitative Analysis (Assay, Purity) start->quantitative Quantification hplc_ms HPLC-MS qualitative->hplc_ms Non-Volatile Impurities gc_ms GC-MS qualitative->gc_ms Volatile Impurities sensitivity Required Sensitivity? quantitative->sensitivity matrix Sample Matrix Complexity? quantitative->matrix hplc_uv HPLC-UV sensitivity->hplc_uv Moderate sensitivity->hplc_ms High matrix->hplc_uv Simple matrix->hplc_ms Complex

Caption: Decision tree for selecting the appropriate analytical method.

HPLC-UV Protocol Workflow

prep_mobile Prepare Mobile Phases (A: 0.1% TFA in Water) (B: 0.1% TFA in ACN) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_sample Prepare Standard and Test Samples (0.1 mg/mL) inject_std Inject Reference Standard prep_sample->inject_std inject_sample Inject Test Sample prep_sample->inject_sample inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data process_data Process Data and Calculate Purity acquire_data->process_data

Caption: Step-by-step workflow for the HPLC-UV analysis protocol.

Conclusion

The analysis of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol presents a typical challenge in pharmaceutical development where a commercially available reference standard is absent. The recommended approach involves the custom synthesis and rigorous characterization of a high-purity standard. For routine analysis, an RP-HPLC-UV method offers a robust, reliable, and cost-effective solution. For more demanding applications requiring higher sensitivity or specificity, HPLC-MS and GC-MS serve as powerful complementary techniques. The methodologies and workflows presented in this guide provide a solid foundation for developing and validating analytical procedures for this and structurally related compounds.

References

  • Chiroblock GmbH. Customized Reference & Analytical Standards. Chiroblock GmbH. Available from: [Link] [Accessed February 2026].

  • Epichem. Pharmacopeial Reference Standards & Custom Synthesis. Epichem. Available from: [Link] [Accessed February 2026].

  • Malinowska, J. et al. Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica.
  • Pacific BioLabs. Analytical Services to Characterize New Chemical Entities. Pacific BioLabs. Available from: [Link] [Accessed February 2026].

  • J-STAR Research. Reference Standards Certification Experts. J-STAR Research. Available from: [Link] [Accessed February 2026].

  • Wikipedia. Certified reference materials. Wikipedia. Available from: [Link] [Accessed February 2026].

  • Kaldybayeva, A. et al. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review).
  • Pharmaceutical Technology. Reference-Standard Material Qualification. Pharmaceutical Technology. 2009;33(4). Available from: [Link] [Accessed February 2026].

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization. Available from: [Link] [Accessed February 2026].

  • Jayashree, S. et al. Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research.
  • Kaldybayeva, A. et al. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Bulletin of the Karaganda university.
  • SIELC. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. SIELC. Available from: [Link] [Accessed February 2026].

  • Kaldybayeva, A. et al.
  • Pawełczyk, A. et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Farag, M. A. et al. Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity. ACS Omega. 2021;6(40):26067-26076.
  • Hidayat, M. et al. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. 2022;2(2):107-113.
  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Tajabadi, F. et al. Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. Trends in Pharmaceutical Sciences.
  • Rajalakshmi, M. et al. GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Advanced Scientific Research.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • JEOL. Simultaneous analysis of pesticide residues by GC-MS/MS method using Nitrogen carrier gas. JEOL. Available from: [Link] [Accessed February 2026].

Sources

Safety Operating Guide

A Comprehensive Safety and Handling Guide for 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the date of this publication, 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol is a novel chemical entity with no specific, publicly available safety and toxicology data. The following guidance is therefore predicated on a rigorous, risk-based assessment derived from the known hazardous properties of its core chemical scaffold, piperidine, and structurally related N-benzylpiperidine derivatives. It is imperative that this compound be handled only by trained professionals in a controlled laboratory setting, treating it as a substance with significant potential hazards. This guide is intended to supplement, not replace, a comprehensive, institution-specific Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.1450.[1][2]

Inferred Hazard Profile and Risk Assessment

The chemical structure of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol combines a piperidine ring, an N-benzyl group, and alcohol functionality. The primary driver of its hazard profile is the piperidine moiety. Piperidine is a well-characterized cyclic amine that is classified as a highly flammable liquid and vapor.[3] It is known to be toxic when it comes in contact with skin or is inhaled, and it is harmful if swallowed.[3][4][5] Critically, piperidine is designated as causing severe skin burns and eye damage, highlighting its corrosive nature.[3][4][5]

Based on this parent structure, we must infer that 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol presents the following potential hazards:

  • Acute Toxicity: Potential to be toxic or harmful if ingested, inhaled, or absorbed through the skin.

  • Corrosivity: Assumed to be capable of causing severe skin burns and serious eye damage.

  • Flammability: Should be treated as a potentially flammable substance. Vapors may form explosive mixtures with air and can travel to an ignition source.[6]

  • Respiratory Tract Irritation: Vapors or aerosols are likely to be irritating to the respiratory system.

  • Hazardous Decomposition: Thermal decomposition or combustion is expected to produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][6]

This conservative assessment necessitates the stringent use of personal protective equipment and adherence to the operational and disposal plans outlined below.

Essential Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.[7] The following table summarizes the minimum required PPE for handling 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol.

Protection Type Specific Equipment Rationale and Best Practices
Respiratory NIOSH-approved respirator with organic vapor cartridges (e.g., Type K Green conforming to EN14387 or equivalent).[6]Required when handling outside of a certified chemical fume hood, during spill cleanup, or when aerosolization is possible. A face piece fit test is mandatory for all users of tight-fitting respirators.
Eye & Face Chemical splash goggles conforming to ANSI Z87.1 (or EN 166 in the EU). A full-face shield should be worn over goggles when there is a significant risk of splashing.[7]Protects against splashes of the corrosive liquid, which can cause severe, irreversible eye damage.[4]
Hand Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[3]Gloves must be inspected for defects before each use.[7] Consult the manufacturer's data for breakthrough times and dispose of contaminated gloves immediately in accordance with site procedures.[6][7]
Body Flame-retardant, chemical-resistant laboratory coat. A full chemical suit may be required for large-scale operations or spill response.[5][7]Protects skin from contact and prevents contamination of personal clothing. Clothing should be antistatic to avoid ignition of flammable vapors.[3]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, pre-defined workflow is critical to minimizing exposure risk.[8] The following protocol outlines the essential steps for safely handling 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol in a laboratory setting.

Pre-Handling Preparations
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control vapor exposure.[9]

  • Emergency Equipment Check: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[10]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before retrieving the target compound.

  • Don PPE: Put on all required PPE as detailed in Section 2, ensuring a proper fit.

Handling and Experimental Procedure
  • Grounding: When transferring the chemical, ensure that both the source and receiving containers are grounded and bonded to prevent static electricity discharge, which could ignite flammable vapors.[3][4]

  • Dispensing: Use only non-sparking tools for all transfers and manipulations.[3]

  • Containment: Keep the container tightly closed when not in use.[7] Perform all operations in a manner that minimizes the generation of aerosols or vapors.

  • Monitoring: Be vigilant for any signs of a spill or container leak.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Waste Segregation: Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated, sealed hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after completing the work and removing PPE.[4][7]

The following diagram illustrates the logical flow of this operational plan.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_post Phase 3: Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Assemble All Materials & Waste Containers prep1->prep2 prep3 Don Full, Inspected PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Proceed to Handling handle2 Ground Containers & Use Non-Sparking Tools handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Segregate & Seal Hazardous Waste handle3->post1 Experiment Complete post2 Decontaminate Work Area & Equipment post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Safe Handling Workflow for 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol.

Emergency and Disposal Plan

A robust plan for managing emergencies and waste is a cornerstone of laboratory safety.[10]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

  • Spill: Evacuate the area. Remove all sources of ignition.[6] Wearing full PPE, including respiratory protection, contain and absorb the spill with an inert absorbent material (e.g., sand, diatomaceous earth).[12] Place the material in a suitable, sealed container for disposal.

Waste Disposal Plan

As a nitrogenous heterocyclic compound, 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol and its associated waste must be managed as hazardous chemical waste. These compounds can be toxic and pose a risk to the environment.[13]

  • Waste Collection: All waste, including neat compound, solutions, and contaminated disposable materials, must be collected in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not discharge this chemical or its containers into drains or the environment.[12]

This procedural guide, grounded in the principles of chemical safety and data from analogous structures, provides a framework for the responsible handling of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol. By integrating these protocols into your laboratory's Chemical Hygiene Plan, you can build a self-validating system of safety that protects researchers and ensures scientific integrity.

References

  • Vertex AI Search.
  • Vertex AI Search. Piperidine - SAFETY DATA SHEET. (May 07 2024). Accessed February 27, 2026.
  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Accessed February 27, 2026.
  • Lab Manager. NIOSH Evaluation Highlights Ventilation and Exposure Risks in Wastewater Facility Laboratory. (September 29 2025). Accessed February 27, 2026.
  • Bergeson & Campbell, P.C. NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. (May 30 2012). Accessed February 27, 2026.
  • CloudSDS. A Detailed Guide on OSHA Chemical Hygiene Plan. (July 21 2025). Accessed February 27, 2026.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Accessed February 27, 2026.
  • CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed February 27, 2026.
  • ResearchGate. Heterocyclic nitrogenous pollutants in the environment and their treatment options - An overview | Request PDF. (August 10 2025). Accessed February 27, 2026.
  • NCBI Bookshelf.
  • Carl ROTH. Safety Data Sheet: Piperidine. Accessed February 27, 2026.
  • Occupational Safety and Health Administration. 1910.
  • The University of New Mexico. Chemical Safety Guidelines :: Environmental Health & Safety. Accessed February 27, 2026.
  • Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide | NIOSH. Accessed February 27, 2026.
  • Safety D
  • Sigma-Aldrich. SAFETY DATA SHEET. (September 23 2025). Accessed February 27, 2026.
  • Fisher Scientific.
  • TCI Chemicals. SAFETY DATA SHEET. (February 11 2025). Accessed February 27, 2026.
  • Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide. Accessed February 27, 2026.
  • Sigma-Aldrich. SAFETY DATA SHEET. (September 23 2025). Accessed February 27, 2026.
  • SAFETY DATA SHEET. (September 15 2014). Accessed February 27, 2026.
  • Manifold @CUNY. 41.2: Nitrogenous Wastes | Boundless Biology. Accessed February 27, 2026.
  • Benchchem. common challenges in working with piperidine-based compounds. Accessed February 27, 2026.
  • Merck.
  • Smolecule. Application Notes and Protocols: Piperidine and Imine Frameworks in Heterocyclic Synthesis. Accessed February 27, 2026.
  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. (October 12 2024). Accessed February 27, 2026.
  • Biology LibreTexts. Nitrogenous Waste in Birds and Reptiles- Uric Acid. (November 22 2024). Accessed February 27, 2026.
  • DTIC. Piperidine Synthesis. (June 04 2025). Accessed February 27, 2026.
  • PMC.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Accessed February 27, 2026.
  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. (October 16 2025). Accessed February 27, 2026.
  • Lumen Learning. Nitrogenous Wastes | Biology II. Accessed February 27, 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.